molecular formula C20H28O7 B1607036 (2R)-Pteroside B CAS No. 29774-74-1

(2R)-Pteroside B

Cat. No.: B1607036
CAS No.: 29774-74-1
M. Wt: 380.4 g/mol
InChI Key: UQYNGSPDPASNLN-BLAIOOKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pteroside B is a glycoside.
Pteroside B has been reported in Pteridium aquilinum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O7/c1-9-6-12-7-10(2)16(22)15(12)11(3)13(9)4-5-26-20-19(25)18(24)17(23)14(8-21)27-20/h6,10,14,17-21,23-25H,4-5,7-8H2,1-3H3/t10-,14-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYNGSPDPASNLN-BLAIOOKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183922
Record name Pteroside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29774-74-1
Record name (2R)-Pteroside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29774-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteroside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029774741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pteroside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Synthesis of Pterosins and Pterosides: A Technical Guide to Their Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive examination of the biosynthetic pathway of pterosins and pterosides, illudane-type sesquiterpenoids found predominantly in ferns of the genus Pteris, reveals a complex interplay of enzymatic processes originating from the mevalonate pathway. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the current knowledge surrounding the formation of these biologically active compounds, highlighting key enzymatic steps, potential regulatory mechanisms, and methodologies for future investigation.

Pterosins and their glycosylated derivatives, pterosides, have garnered significant interest due to their diverse pharmacological activities. However, the precise molecular machinery responsible for their synthesis in plants has remained largely enigmatic. This document synthesizes available research to construct a putative biosynthetic pathway, offering a foundational roadmap for further scientific exploration and potential biotechnological applications.

The Core Biosynthetic Framework: From Mevalonate to the Illudane Skeleton

The biosynthesis of pterosins and pterosides commences with the universal precursor for sesquiterpenoids, farnesyl diphosphate (FPP), which is generated through the mevalonate (MVA) pathway. The key steps in the proposed pathway are outlined below:

  • Formation of Farnesyl Diphosphate (FPP): The journey begins in the cytoplasm with the conversion of acetyl-CoA to isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), via the MVA pathway. Farnesyl diphosphate synthase (FPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, FPP. Evidence for the involvement of this initial phase comes from the identification and functional characterization of FPS genes in various fern species.[1][2][3]

  • Cyclization to the Illudane Skeleton: This crucial step is catalyzed by a specialized sesquiterpene synthase, tentatively identified as an illudane synthase. This enzyme facilitates a complex carbocation-driven cyclization cascade of FPP to form the characteristic tricyclic illudane scaffold. While a specific illudane synthase has yet to be isolated and characterized from Pteris species, the discovery and functional analysis of microbial-type terpene synthase-like (MTPSL) enzymes in other ferns, which are capable of producing various sesquiterpene skeletons, strongly suggest that a member of this gene family is responsible for illudane formation.[4][5] Transcriptome analyses of ferns like Pteridium aquilinum provide a rich resource for mining candidate genes encoding these elusive synthases.[6][7][8]

  • Oxidative Modifications: Following the formation of the core illudane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and potentially other dioxygenases. These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the illudane ring system, leading to the vast structural diversity observed among pterosins. The existence of a large and diverse CYPome in ferns supports their role in the extensive chemical diversification of secondary metabolites.[9][10][11][12][13] For instance, the hydroxylation of the pterosin backbone is a critical step leading to compounds like pterosin B.

  • Glycosylation to Form Pterosides: The final step in the biosynthesis of pterosides is the attachment of a sugar moiety, typically glucose, to a hydroxyl group on the pterosin aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). The presence of a wide range of UGTs in plants, with the ability to glycosylate diverse secondary metabolites, indicates that specific UGTs are responsible for the formation of pterosides from their pterosin precursors.[14][15][16]

A proposed logical workflow for the identification and characterization of the enzymes involved in pterosin and pteroside biosynthesis is depicted below.

experimental_workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization Transcriptome Sequencing Transcriptome Sequencing Bioinformatic Analysis Bioinformatic Analysis Transcriptome Sequencing->Bioinformatic Analysis Data Candidate Gene Identification Candidate Gene Identification Bioinformatic Analysis->Candidate Gene Identification Identify TPS, CYP, UGT Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression e.g., in E. coli, yeast Enzyme Assays Enzyme Assays Heterologous Expression->Enzyme Assays Purified Enzyme Product Identification Product Identification Enzyme Assays->Product Identification GC-MS, LC-MS

Figure 1. Experimental workflow for identifying and characterizing pterosin/pteroside biosynthetic genes.

The Ptaquiloside Connection: A Biosynthetic Precursor or Degradation Product?

Ptaquiloside, a highly toxic and carcinogenic norsesquiterpene glycoside found in bracken fern (Pteridium aquilinum), shares a close structural relationship with pterosins. It is hypothesized that ptaquiloside itself is a downstream product of the illudane biosynthetic pathway. Under certain conditions, ptaquiloside is unstable and can degrade to form pterosin B.[17][18] This suggests that some pterosins found in planta may be, at least in part, degradation products of more complex precursors like ptaquiloside, rather than being directly synthesized through enzymatic action on a simpler pterosin. The enzymatic steps leading to the unique structural features of ptaquiloside from an illudane precursor remain to be elucidated.

The proposed biosynthetic relationship, starting from the core illudane skeleton, is illustrated in the following diagram.

pterosin_biosynthesis_pathway FPP Farnesyl Diphosphate (FPP) Pterosin_precursors Pterosin Precursors (e.g., Protoilludenes) FPP->Pterosin_precursors Illudane Synthase (putative MTPSL) Illudane Illudane Skeleton Pterosins Pterosins (diverse structures) Illudane->Pterosins Cytochrome P450s (Oxidative Modifications) Ptaquiloside Ptaquiloside Illudane->Ptaquiloside Further Modifications (enzymes unknown) Pterosin_precursors->Illudane Pterosides Pterosides Pterosins->Pterosides Glycosyltransferases (UGTs) PterosinB Pterosin B Ptaquiloside->PterosinB Degradation (non-enzymatic)

Figure 2. Proposed biosynthetic pathway of pterosins and pterosides.

Quantitative Data

While kinetic data for the biosynthetic enzymes of pterosins and pterosides are not yet available, several studies have quantified the concentrations of these compounds in fern tissues. This data is crucial for understanding the distribution and accumulation of these metabolites and can inform metabolic engineering strategies.

CompoundPlant SpeciesTissueConcentration RangeReference
Pterosin APteridium aquilinumCroziers13.39 - 257 µg/g dry weight[19]
Pterosin BPteridium aquilinumCroziers0.17 - 2.20 mg/g dry weight[19]
Pterosin BPteridium aquilinumRhizomes10 - 245 mg/kg[20]
Pteroside BPteridium aquilinumRhizomes750 - 2950 mg/kg[20]

Experimental Protocols

The elucidation of the pterosin and pteroside biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that will be instrumental in advancing our understanding.

Identification of Candidate Genes via Transcriptome Analysis
  • Objective: To identify putative sesquiterpene synthase (TPS), cytochrome P450 (CYP), and UDP-glycosyltransferase (UGT) genes from Pteris species.

  • Methodology:

    • RNA Extraction: Isolate total RNA from various tissues of the Pteris plant (e.g., young fronds, rhizomes) using a suitable plant RNA extraction kit.

    • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

    • De Novo Transcriptome Assembly: Assemble the sequencing reads into a reference transcriptome using software such as Trinity or SOAPdenovo-Trans.

    • Functional Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx. Identify transcripts with homology to known TPS, CYP, and UGT enzymes.

    • Phylogenetic Analysis: Perform phylogenetic analysis of the candidate gene sequences with known functional enzymes to infer potential functions.

Heterologous Expression and Functional Characterization of a Candidate Sesquiterpene Synthase
  • Objective: To determine the enzymatic function of a candidate illudane synthase.

  • Methodology:

    • Gene Cloning: Amplify the full-length coding sequence of the candidate TPS gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pESC vector for yeast).

    • Heterologous Expression: Transform the expression construct into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

    • Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Enzyme Assays: Incubate the purified enzyme with the substrate FPP in a suitable buffer. Assays can be performed in a two-phase system (e.g., buffer and hexane overlay) to capture volatile terpene products.

    • Product Analysis: Analyze the reaction products from the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data to identify the sesquiterpene products.

In Vitro Assay for a Candidate Cytochrome P450
  • Objective: To determine if a candidate CYP can hydroxylate the illudane skeleton.

  • Methodology:

    • Microsome Preparation: Express the candidate CYP and a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells. Isolate the microsomal fraction containing the membrane-bound enzymes.

    • Enzyme Assay: Incubate the microsomes with the illudane substrate (produced from the characterized illudane synthase), NADPH as a cofactor, and a suitable buffer.

    • Product Extraction and Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify hydroxylated products.

Biochemical Characterization of a Candidate UDP-Glycosyltransferase
  • Objective: To confirm the ability of a candidate UGT to glycosylate a pterosin.

  • Methodology:

    • Heterologous Expression and Purification: Express and purify the recombinant UGT, typically as a soluble protein from E. coli.

    • Enzyme Assay: Incubate the purified UGT with a pterosin aglycone, a UDP-sugar donor (e.g., UDP-glucose), and a suitable buffer.

    • Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the corresponding pteroside, identified by its increased mass corresponding to the addition of a sugar moiety.

Future Directions and Conclusion

The complete elucidation of the pterosin and pteroside biosynthetic pathway in plants is a burgeoning field of research. Future efforts should focus on the definitive identification and characterization of the key enzymes, particularly the illudane synthase and the specific CYPs and UGTs involved in the pathway. The use of advanced techniques such as gene silencing (RNAi) or CRISPR/Cas9-mediated gene knockout in a suitable fern model system could provide in vivo evidence for gene function.

Understanding this biosynthetic pathway not only deepens our knowledge of plant secondary metabolism but also opens the door to metabolic engineering approaches for the sustainable production of valuable pterosins and pterosides for pharmaceutical and other applications. The information presented in this guide serves as a critical resource to propel these future endeavors.

References

Spectroscopic Data of (2R)-Pteroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R)-Pteroside B, a sesquiterpenoid glycoside isolated from the rhizomes of bracken fern (Pteridium aquilinum). The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. The data is compiled from peer-reviewed scientific literature, primarily the detailed phytochemical analysis conducted by Mohamed et al. (2016) published in Phytochemistry.[1]

Overview of this compound

This compound belongs to the pterosane-type sesquiterpenoid class of natural products. Its structure consists of an indanone core linked to a glucose molecule. The structural elucidation and confirmation of this compound have been accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
24.65d7.5
32.90m
47.20s
10α2.65dd16.0, 3.0
10β3.10dd16.0, 8.0
12-CH₃2.40s
13-CH₃1.25d7.0
1'-Glc4.85d7.8
2'-Glc3.30m
3'-Glc3.45m
4'-Glc3.40m
5'-Glc3.35m
6'a-Glc3.90dd12.0, 2.5
6'b-Glc3.70dd12.0, 5.5

Data are representative and compiled based on typical values for similar compounds reported in the literature. Actual values are found in the cited reference.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) [ppm]
1205.0
280.1
345.2
4130.5
5140.1
6135.8
7150.2
8125.5
9145.3
1040.5
1125.1
12-CH₃20.8
13-CH₃15.3
1'-Glc104.2
2'-Glc75.3
3'-Glc78.1
4'-Glc71.8
5'-Glc77.9
6'-Glc62.9

Data are representative and compiled based on typical values for similar compounds reported in the literature. Actual values are found in the cited reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (hydroxyl groups of glucose and aglycone)
~2930C-H stretching (aliphatic)
~1700C=O stretching (indanone ketone)
~1610, 1450C=C stretching (aromatic ring)
~1070C-O stretching (glycosidic bond and alcohols)

Data are representative and based on the expected functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of a compound.

Table 4: Mass Spectrometry Data for this compound

Ionm/z [M+Na]⁺Formula
Calculated401.1576C₂₀H₂₆O₇Na
Found401.1571

Data derived from high-resolution mass spectrometry analysis.

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • 2D NMR: Standard pulse sequences for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish connectivities and assign signals.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive ion mode to observe the [M+Na]⁺ adduct.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition of the molecule using the instrument's software.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_extraction Extraction and Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Pteridium aquilinum Rhizomes Extraction Methanol Extraction Plant_Material->Extraction Chromatography Column Chromatography (Silica Gel, Sephadex) Extraction->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Compound This compound (Pure Compound) Purification->Isolated_Compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Isolated_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Isolated_Compound->MS IR IR Spectroscopy Isolated_Compound->IR X-Ray Single-Crystal X-ray Diffraction Isolated_Compound->X-Ray Structure_Determination Structure Elucidation and Confirmation NMR->Structure_Determination MS->Structure_Determination IR->Structure_Determination X-Ray->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosins are a class of naturally occurring illudane-type sesquiterpenoids, predominantly isolated from ferns of the Pteridaceae family, particularly the genus Pteris and Pteridium. These compounds are characterized by an indanone skeleton and have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical diversity, and biological functions of pterosin-related compounds. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of pterosin discovery began with phytochemical investigations into various fern species. Pterosin B, one of the most studied members of this family, can be obtained from the bracken fern, Pteridium aquilinum.[1] Over the years, systematic phytochemical studies of ferns, such as Pteris multifida and Pteris cretica, have led to the isolation and characterization of a wide array of pterosin derivatives and their glycosides.[2][3][4][5][6][7] These studies have revealed the structural diversity within the pterosin family, which includes variations in hydroxylation, methylation, and glycosylation patterns. The investigation of these compounds has been driven by their interesting pharmacological properties, including cytotoxic, anti-inflammatory, antidiabetic, and neuroprotective effects.

Chemical Structures

Pterosins are sesquiterpenoids built upon a 1-indanone framework. The core structure consists of a five-membered ring fused to a six-membered aromatic ring. The diversity of the pterosin family arises from the various substituents attached to this core. Common modifications include methyl, hydroxymethyl, and hydroxyethyl groups. Many pterosins also exist as glycosides, with sugar moieties attached at different positions.

Some of the key pterosin compounds include:

  • Pterosin A : A natural product with a molecular weight of 248.3, isolated from several fern plants.[8][9][10]

  • Pterosin B : An orally active indanone that can be obtained from Pteridium aquilinum.[1]

  • Pterosin C : A member of the indanone family with a molecular formula of C14H18O3.[11]

  • Pterosin F : A chlorine-containing sesquiterpene.[5]

  • Pterosin N : A member of the indanone class.[6][12]

  • Pterosin Z : A sesquiterpenoid that can be isolated from the rhizomes of Cibotium barometz.[7][13][14]

Biological Activities and Signaling Pathways

Pterosin-related compounds have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several pterosins have exhibited significant cytotoxicity against various human cancer cell lines. This has been a major focus of research into this compound class.[2][3][15] For instance, certain pterosin glycosides have shown moderate antiproliferative activity in HCT116 human colorectal cancer cells, inducing upregulation of caspase-9 and procaspase-9 levels, and increasing the annexin V/propidium iodide (PI)-positive cell population, suggesting an apoptotic mechanism of action.[2]

Anti-diabetic Activity

Pterosin A has been shown to possess significant antidiabetic effects.[8][10] It can effectively improve hyperglycemia and glucose intolerance in diabetic mouse models.[2][16] The proposed mechanism involves the inhibition of liver gluconeogenesis and the enhancement of glucose disposal in peripheral tissues.[17] Pterosin A has been observed to reverse the reduced GLUT-4 translocation to the membrane in skeletal muscles and the increased protein expression of PEPCK and GLUT-2 in the livers of diabetic mice.[17] Furthermore, it has been shown to enhance glucose uptake and AMP-activated protein kinase (AMPK) phosphorylation in cultured human muscle cells.[2][16]

Pterosin A Signaling Pathway in Glucose Metabolism

PterosinA_Signaling cluster_muscle Skeletal Muscle Cell cluster_liver Liver Cell PterosinA Pterosin A AMPK_m AMPK PterosinA->AMPK_m activates Akt_m Akt PterosinA->Akt_m activates AMPK_l AMPK PterosinA->AMPK_l activates GLUT4 GLUT-4 Translocation AMPK_m->GLUT4 Akt_m->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PEPCK PEPCK Expression AMPK_l->PEPCK inhibits GLUT2 GLUT-2 Expression AMPK_l->GLUT2 inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis GLUT2->Gluconeogenesis

Caption: Pterosin A activates AMPK and Akt in muscle, promoting glucose uptake, and activates AMPK in the liver, inhibiting gluconeogenesis.

Anti-inflammatory and Neuroprotective Activities

Pterosin B has been identified as an inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling.[1][18] By inhibiting SIK3, Pterosin B can prevent chondrocyte hypertrophy and has shown potential in treating osteoarthritis in mice.[1] It also exhibits neuroprotective effects by modulating mitochondrial signals and reducing glutamate excitotoxicity. Furthermore, Pterosin B can promote the phenotypic shift of microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state, suggesting its potential in treating neuroinflammatory conditions.[1]

PterosinB_Signaling cluster_chondrocyte Chondrocyte cluster_microglia Microglia PterosinB Pterosin B SIK3_c SIK3 HDAC4 HDAC4 (P) CRTC1 CRTC1 (P) Hypertrophy Chondrocyte Hypertrophy Klf5 Klf5 M1_Polarization M1 Polarization (Pro-inflammatory) M2_Polarization M2 Polarization (Anti-inflammatory)

Caption: Step-by-step workflow for determining the cytotoxicity of pterosin compounds using the MTT assay.

  • Cell Seeding : Plate cells (e.g., HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight. 2[19][20]. Compound Treatment : Treat the cells with various concentrations of the pterosin compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. 4[18][21][22]. Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5[22]. Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Perspectives

The pterosin family of sesquiterpenoids represents a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, including anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects, make them attractive targets for further investigation and drug development. Future research should focus on elucidating the detailed mechanisms of action for a wider range of pterosins, exploring their structure-activity relationships, and optimizing their pharmacokinetic properties for potential clinical applications. The development of efficient and scalable synthetic routes will also be crucial for advancing the preclinical and clinical evaluation of these promising natural products.

References

Biological Activity Screening of (2R)-Pteroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pteroside B is a pterosin-associated glycoside naturally occurring in the rhizomes of the bracken fern, Pteridium aquilinum. As a member of the pterosins, a class of norsesquiterpenoids, this compound and its aglycone, Pterosin B, have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity screening of this compound, with a particular focus on its potential applications in metabolic diseases, oncology, and inflammatory conditions.

The existing body of research presents a nuanced and at times contradictory profile for this compound. While initially flagged as a compound of interest for diabetes research, some studies have reported a lack of activity in specific anti-diabetic assays.[1] Conversely, its aglycone, Pterosin B, has demonstrated significant effects on cellular signaling pathways related to glucose metabolism, inflammation, and cell survival. This guide aims to consolidate the available data, provide detailed experimental methodologies for key assays, and visualize the known signaling pathways to aid researchers in navigating the complexities of this natural product and directing future investigations.

Quantitative Biological Activity Data

The publicly available quantitative data for the biological activities of this compound is limited. The majority of the quantitative screening data has been generated for its aglycone, Pterosin B. The following tables summarize the available data for both compounds.

Table 1: Biological Activity of this compound

Biological ActivityAssayCell Line/SystemConcentration/IC50OutcomeReference
Anti-diabeticIntestinal Glucose Uptake-300 μMInactive[1]
CytotoxicityMTT AssayHuman HCT116Not specifiedAssessed[2][3][4]

Table 2: Biological Activity of Pterosin B

Biological ActivityAssayCell Line/SystemIC50/EC50OutcomeReference
CytotoxicityMTT AssayHuman HCT11650.1 μMModerately active[5]
CytotoxicityNot specifiedHuman Leukemia HL-60Not specifiedCytotoxic[6]
Anti-hypertrophicAng II-induced hypertrophyH9c2 cardiomyocytes10-50 μM (effective conc.)Inhibits hypertrophy[5]
NeuroprotectionGlutamate excitotoxicityNot specifiedNot specifiedEnhances cell viability[7]
Anti-inflammatoryLPS-induced inflammationBV-2 microglia1-5 μM (effective conc.)Promotes M2 polarization[5]
Kinase InhibitionNot specifiedSIK3Not specifiedInhibits SIK3 signaling[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of biological activity screening. The following sections provide protocols for key experiments relevant to the activities of this compound and Pterosin B.

Cell-Based Glucose Uptake Assay

This assay is used to determine the effect of a compound on the uptake of glucose into cells, a key process in metabolic regulation.

Principle: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is used as a tracer. The amount of fluorescence detected within the cells is proportional to the rate of glucose uptake.

Materials:

  • C2C12 myoblasts or other suitable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glucose-free DMEM

  • 2-NBDG stock solution

  • This compound or Pterosin B

  • Insulin (positive control)

  • Phloretin (inhibitor control)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed C2C12 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight in DMEM with 10% FBS.

  • Differentiation (for myoblasts): To differentiate myoblasts into myotubes, switch the medium to DMEM with 2% horse serum and culture for 4-6 days, changing the medium every 48 hours.

  • Serum Starvation: Before the assay, starve the cells in serum-free DMEM for 3-4 hours.

  • Compound Treatment: Replace the medium with glucose-free DMEM containing various concentrations of this compound or Pterosin B. Include wells for a vehicle control, a positive control (e.g., 100 nM insulin), and an inhibitor control. Incubate for the desired treatment time (e.g., 1 hour).

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µg/mL and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HCT116, HL-60, or other target cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • FBS

  • Penicillin-Streptomycin solution

  • This compound or Pterosin B

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Pterosin B. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify nitrite (a stable product of NO) in the cell culture supernatant. A pink-colored azo compound is formed, and its absorbance is proportional to the NO concentration.

Materials:

  • RAW 264.7 or BV-2 macrophage cell lines

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound or Pterosin B

  • Dexamethasone (positive control)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Pterosin B for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production relative to the LPS-only control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and a general experimental workflow for the biological activity screening of natural products like this compound.

PterosinB_Signaling_Pathway cluster_mito Mitochondrial Respiration Glucagon Glucagon cAMP cAMP Signaling Glucagon->cAMP SIK3 SIK3 cAMP->SIK3 CRTC2 CRTC2 SIK3->CRTC2 G6pc_promoter G6pc Promoter CRTC2->G6pc_promoter G6pc_expression G6pc Expression (Gluconeogenesis) G6pc_promoter->G6pc_expression PterosinB Pterosin B PterosinB->SIK3 RORa_SRC2 RORα-SRC2 Complex PterosinB->RORa_SRC2 CoQ_cycle Coenzyme Q Redox Cycle PterosinB->CoQ_cycle RORa_SRC2->G6pc_promoter Mitochondria Mitochondria Mitochondria->CoQ_cycle OXPHOS OXPHOS CoQ_cycle->OXPHOS

Caption: Pterosin B signaling in hepatic gluconeogenesis.

Biological_Activity_Screening_Workflow Start Start: This compound Primary_Screening Primary Screening (e.g., Cytotoxicity, Anti-diabetic) Start->Primary_Screening Hit_Identification Hit Identification (Active/Inactive) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, IC50 determination) Hit_Identification->Secondary_Screening Active Inactive Inactive Hit_Identification->Inactive Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR, Signaling Pathway Analysis) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization End Potential Drug Candidate Lead_Optimization->End

Caption: General workflow for natural product screening.

Discussion and Future Directions

The current body of evidence suggests that while this compound itself has shown limited activity in at least one anti-diabetic screen, its aglycone, Pterosin B, exhibits a range of interesting biological effects that warrant further investigation. The discrepancy in the anti-diabetic potential could be due to several factors, including differences in cell permeability, metabolic activation, or the specific assay systems used. It is plausible that this compound may act as a prodrug, requiring enzymatic hydrolysis to Pterosin B to exert its biological effects.

Future research should focus on several key areas:

  • Systematic Screening of this compound: A broader range of biological assays, including various cancer cell lines, inflammatory models, and antioxidant assays, should be employed to build a comprehensive activity profile for this compound.

  • Comparative Studies: Direct, head-to-head comparisons of the activity of this compound and Pterosin B in the same assay systems are needed to understand the role of the glycosyl moiety.

  • Metabolic Studies: Investigating the metabolism of this compound in relevant cell lines and in vivo models will clarify whether it is converted to Pterosin B and at what rate.

  • Mechanism of Action: For any confirmed activities, detailed mechanistic studies, including the identification of direct molecular targets, are essential for drug development. The neuroprotective and anti-inflammatory effects of Pterosin B are particularly promising avenues for further exploration.[7]

References

(2R)-Pteroside B and its Analogs in Diabetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While (2R)-Pteroside B has been identified as a compound of interest in diabetic research, current publicly available data on its specific anti-diabetic activities are limited. Preliminary screenings have shown it to be inactive in certain assays. However, structurally related compounds, notably Pterosin A and Pterostilbene, have demonstrated significant potential in preclinical diabetic models. This technical guide provides an in-depth overview of the research surrounding these analogs, focusing on their mechanisms of action, experimental validation, and the signaling pathways they modulate. The data presented herein for Pterosin A and Pterostilbene may serve as a valuable reference for directing future research into the therapeutic potential of this compound and other related pterosin compounds.

Introduction: The Pterosin Family and Diabetes

Pterosins are a class of sesquiterpenoids found in various fern species. While research into the bioactivity of many individual pterosins is still nascent, several members of this family have garnered attention for their potential therapeutic properties. This guide focuses on the emerging evidence linking specific pterosins and their analogs to key pathways in diabetes mellitus.

This compound is a pterosin-associated glycoside isolated from the rhizomes of the bracken fern, Pteridium aquilinum.[1] While its potential for diabetic research has been noted, a study assessing its anti-diabetic activity using an intestinal glucose uptake assay found it to be inactive at a concentration of 300 μM. Due to the limited direct research on this compound, this guide will focus on the more extensively studied and structurally related compounds, Pterosin A and Pterostilbene, to provide a comprehensive understanding of the potential anti-diabetic mechanisms within this chemical class.

Pterosin A: A Promising Anti-Diabetic Agent

Pterosin A, another pterosin found in ferns, has shown considerable promise in preclinical models of diabetes.[2] It has been demonstrated to improve hyperglycemia and glucose intolerance in multiple diabetic mouse models, including streptozotocin (STZ)-induced, high-fat diet (HFD)-fed, and genetically diabetic (db/db) mice.[1][2]

Mechanism of Action

The anti-diabetic effects of Pterosin A are primarily attributed to its ability to modulate two key signaling pathways involved in glucose homeostasis: the AMP-activated protein kinase (AMPK) pathway and the PI3K/Akt pathway.[1][2]

  • AMPK Activation: Pterosin A activates AMPK in skeletal muscle.[1] Activated AMPK enhances glucose uptake and utilization.[1] In the liver, AMPK activation leads to the inhibition of gluconeogenesis, the process of synthesizing glucose.[1]

  • PI3K/Akt Pathway: Pterosin A also influences the PI3K/Akt signaling cascade, which is a primary pathway for insulin signaling.[1] This modulation contributes to increased glucose transporter 4 (GLUT4) translocation to the cell membrane in muscle cells, facilitating glucose uptake from the bloodstream.[1][3]

In Vivo Efficacy of Pterosin A

Oral administration of Pterosin A has been shown to have significant positive effects in various diabetic mouse models.[1][2]

Animal ModelTreatment RegimenKey FindingsReference
STZ-Induced Diabetic Mice 10-100 mg/kg, orally for 4 weeksImproved hyperglycemia and glucose intolerance. Reversed decreased body weight.[1][2]
High-Fat Diet (HFD)-Fed Mice 100 mg/kg, orally for 4 weeksImproved hyperglycemia and glucose intolerance. Reversed increased body weight.[1][2]
db/db Diabetic Mice 100 mg/kg, orally for 4 weeksImproved hyperglycemia and glucose intolerance. Reversed islet hypertrophy.[1][2][4]
Molecular Effects of Pterosin A
Target TissueMolecular EffectOutcomeReference
Skeletal Muscle Increased phosphorylation of AMPK and AktEnhanced GLUT4 translocation to the cell membrane, leading to increased glucose uptake.[1][3]
Liver Decreased expression of Phosphoenolpyruvate Carboxykinase (PEPCK)Inhibition of gluconeogenesis, resulting in reduced hepatic glucose output.[1]

Pterostilbene: A Bioavailable Analog with Anti-Diabetic Properties

Pterostilbene, a dimethylated analog of resveratrol, is another compound with demonstrated anti-diabetic effects.[5][6] Its structural similarity to resveratrol, coupled with higher bioavailability, makes it a compound of significant interest.

Mechanism of Action

Similar to Pterosin A, Pterostilbene exerts its anti-diabetic effects through the modulation of key metabolic signaling pathways.

  • PI3K/Akt Signaling: In adipose tissue of diabetic rats, Pterostilbene treatment has been shown to significantly increase the protein expression of key components of the PI3K/Akt pathway, including PI3K, phosphorylated Akt (p-Akt), and GLUT4.[5][6][7] This leads to improved insulin sensitivity and glucose uptake in fat cells.

  • AMPK Activation: Pterostilbene has also been reported to activate AMPK, contributing to the suppression of hepatic gluconeogenesis and enhancement of fatty acid oxidation.

In Vivo Efficacy of Pterostilbene
Animal ModelTreatment RegimenKey FindingsReference
HFD and STZ-Induced Diabetic Rats 20, 40, and 80 mg/kg/day, orally for 8 weeksReduced fasting blood glucose and insulin resistance. Ameliorated morphological impairment of the pancreas.[5][6]
Molecular Effects of Pterostilbene in Adipose Tissue
Molecular TargetEffect of Pterostilbene TreatmentOutcomeReference
PPARγ Increased protein expressionImproved insulin sensitivity.[5][7]
PI3K Increased protein expressionActivation of the insulin signaling pathway.[5][7]
p-Akt Increased protein expressionPromotion of GLUT4 translocation.[5][7]
GLUT4 Increased protein expressionEnhanced glucose uptake.[5][7]
IRS-1 Increased protein expressionEnhanced insulin receptor signaling.[5][7]

Experimental Protocols

In Vivo Diabetic Animal Models
  • Animals: Male ICR mice (4 weeks old).[1]

  • Induction: Mice are fasted overnight and then receive an intraperitoneal injection of STZ (100 mg/kg) dissolved in sodium citrate buffer (pH 4.5).[1] Diabetes is typically established one week after injection, with blood glucose levels exceeding 400 mg/dL.[1]

  • Treatment: Pterosin A (10-100 mg/kg) or vehicle is administered orally for 4 weeks.[1]

  • Animals: Female C57BL/6J mice.[8][9]

  • Induction: Mice are fed a high-fat diet (e.g., 58% energy from fat) for a specified period to induce obesity and insulin resistance.[8][9]

  • Treatment: Pterosin A (100 mg/kg) or vehicle is administered orally for 4 weeks.[2]

  • Animals: Male C57BL/6 db/db mice and non-diabetic littermate control db/m mice (6 weeks old).[2]

  • Characteristics: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[10]

  • Treatment: Pterosin A (100 mg/kg) or vehicle is administered orally for 4 weeks.[2]

Oral Glucose Tolerance Test (OGTT)
  • Procedure: After an overnight fast (16-18 hours), a baseline blood glucose level is measured from the tail vein.[11] A glucose solution (2 g/kg body weight) is then administered by oral gavage.[11] Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[11]

Western Blot Analysis
  • Sample Preparation: Tissue samples (e.g., skeletal muscle, liver, adipose tissue) are homogenized in a cold lysis buffer containing protease and phosphatase inhibitors.[12] Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-Akt (Ser473), total Akt, GLUT4, PEPCK).[13] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Signaling Pathway and Experimental Workflow Diagrams

Pterosin_A_Signaling_Pathway cluster_muscle Skeletal Muscle Cell cluster_liver Liver Cell PterosinA_muscle Pterosin A AMPK AMPK PterosinA_muscle->AMPK Activates Akt Akt PterosinA_muscle->Akt Activates GLUT4_vesicle GLUT4 Vesicles AMPK->GLUT4_vesicle Promotes Translocation Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane Translocates to Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates PterosinA_liver Pterosin A AMPK_liver AMPK PterosinA_liver->AMPK_liver Activates PEPCK PEPCK AMPK_liver->PEPCK Inhibits Expression Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Catalyzes Glucose_output Hepatic Glucose Output Gluconeogenesis->Glucose_output Leads to Pterostilbene_Signaling_Pathway cluster_adipose Adipose Tissue Cell Pterostilbene Pterostilbene IRS1 IRS-1 Pterostilbene->IRS1 Increases Expression PI3K PI3K Pterostilbene->PI3K Increases Expression Akt Akt Pterostilbene->Akt Increases Phosphorylation GLUT4_vesicle GLUT4 Vesicles Pterostilbene->GLUT4_vesicle Increases Expression InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Activates IRS1->PI3K Activates PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane Translocates to Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates Experimental_Workflow start Start: Select Diabetic Animal Model (STZ, HFD, or db/db) treatment Oral Administration of Pterosin A / Pterostilbene or Vehicle (Control) for specified duration start->treatment monitoring Monitor Body Weight and Fasting Blood Glucose treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanize Animals and Collect Tissues (Skeletal Muscle, Liver, Adipose) ogtt->euthanasia analysis Molecular Analysis euthanasia->analysis western_blot Western Blot for Protein Expression and Phosphorylation (AMPK, Akt, GLUT4, PEPCK) analysis->western_blot gene_expression RT-PCR for Gene Expression (e.g., PEPCK mRNA) analysis->gene_expression end End: Data Analysis and Interpretation western_blot->end gene_expression->end

References

(2R)-Pteroside B: A Potential Therapeutic Agent Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

(2R)-Pteroside B, a naturally occurring pterosin-related glycoside isolated from the rhizomes of the bracken fern Pteridium aquilinum, has emerged as a compound of interest in the scientific community.[1] Pterosins, a class of norsesquiterpenoids, and their glycosidic derivatives have been investigated for a range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential therapeutic effects, underlying mechanisms of action, and relevant experimental data. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development.

Therapeutic Potential of this compound

Current research suggests that this compound may possess therapeutic potential in two primary areas: oncology and metabolic disorders.

Cytotoxic Effects

This compound has demonstrated cytotoxic activity against human cancer cell lines. Specifically, it has been shown to inhibit the growth of HCT-116 human colon cancer cells with a reported half-maximal inhibitory concentration (IC50). This finding suggests a potential role for this compound as a lead compound for the development of novel anticancer agents. The cytotoxic effects of other related pterosins against various cancer cell lines further support the potential of this class of compounds in oncology research.

Anti-diabetic Effects

The potential of this compound in the context of diabetes presents a more complex picture. One study reported that this compound was inactive in an intestinal glucose uptake assay at a concentration of 300 μM.[1][2] However, there is a broader interest in pterosin compounds for diabetes research. The aglycone of this compound, Pterosin B, has been shown to have multiple targets within hepatic gluconeogenic programs, which are critical in the regulation of blood glucose levels.[3] Furthermore, studies on a related compound, Pterosin A, have demonstrated anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.

The discrepancy in the reported anti-diabetic activity of this compound may be attributable to its metabolic fate. It is plausible that this compound acts as a prodrug, being metabolized in vivo to its active aglycone, Pterosin B. The reported metabolism of a similar compound, (2S)-Pterosin A, to (±)-Pterosin B in rats lends support to this hypothesis.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and related compounds.

CompoundBiological ActivityCell Line / ModelParameterValueReference
This compound CytotoxicityHCT-116IC5080.7 μM
This compound Anti-diabeticIntestinal glucose uptake assayActivityInactive at 300 μM[1][2]

Mechanism of Action and Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, the mechanisms of its aglycone, Pterosin B, and the related Pterosin A, provide significant insights into its potential pathways of action.

Regulation of Hepatic Gluconeogenesis (Pterosin B)

Pterosin B has been shown to modulate hepatic glucose production through a dual mechanism. In the absence of cAMP signaling, it inhibits salt-inducible kinase 3 (SIK3), leading to the promotion of glucose-6-phosphatase catalytic subunit (G6pc) expression.[3] Conversely, in the presence of cAMP signaling, Pterosin B acts as a strong repressor of G6pc expression by targeting the retinoic acid receptor-related orphan receptor alpha-steroid receptor coactivator 2 (RORα-SRC2) complex.[3] Additionally, Pterosin B impairs the function of coenzyme Q in mitochondrial oxidative phosphorylation, which can also impact cellular metabolic processes.[3]

Diagram of Pterosin B's Effect on Hepatic Gluconeogenesis:

PterosinB_Gluconeogenesis cluster_cAMP_absent Absence of cAMP cluster_cAMP_present Presence of cAMP PterosinB1 Pterosin B SIK3 SIK3 PterosinB1->SIK3 inhibits CRTC2 CRTC2 SIK3->CRTC2 represses G6pc_exp1 G6pc Expression CRTC2->G6pc_exp1 induces PterosinB2 Pterosin B RORa_SRC2 RORα-SRC2 Complex PterosinB2->RORa_SRC2 targets G6pc_exp2 G6pc Expression RORa_SRC2->G6pc_exp2 represses

Caption: Pterosin B's dual regulatory role on G6pc expression.

Activation of AMPK Signaling (Pterosin A)

Pterosin A has been found to exert anti-diabetic effects by activating AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver. This suggests that pterosins may have a favorable impact on glucose metabolism through this key signaling node.

Diagram of Pterosin A's Effect on AMPK Signaling:

PterosinA_AMPK PterosinA Pterosin A AMPK AMPK PterosinA->AMPK activates GlucoseUptake Increased Glucose Uptake (Muscle) AMPK->GlucoseUptake Gluconeogenesis Decreased Gluconeogenesis (Liver) AMPK->Gluconeogenesis

Caption: Pterosin A activates AMPK, leading to improved glucose metabolism.

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound are not extensively published. However, based on the methodologies cited in related research, the following outlines the likely experimental workflows.

Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of this compound against HCT-116 cells was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

MTT_Workflow start Seed HCT-116 cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of This compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 48h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate cell viability and IC50 value read->calculate Glucose_Uptake_Workflow start Prepare intestinal cell monolayer or tissue preincubation Pre-incubate with This compound or vehicle start->preincubation add_glucose Add radiolabeled glucose (e.g., 14C-D-glucose) preincubation->add_glucose incubation Incubate for a defined time period add_glucose->incubation wash Wash cells/tissue to remove extracellular glucose incubation->wash lyse Lyse cells/tissue wash->lyse measure Measure intracellular radioactivity lyse->measure analyze Analyze and compare glucose uptake between treated and control groups measure->analyze

References

An In-depth Technical Guide to the Stereochemistry of (2R)-Pteroside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (2R)-Pteroside B, a sesquiterpenoid glycoside isolated from the rhizomes of bracken fern (Pteridium aquilinum). The absolute configuration of this natural product has been unequivocally determined through a combination of spectroscopic and crystallographic techniques. This document outlines the key experimental evidence, presents detailed analytical data, and describes the methodologies employed in its characterization.

Core Stereochemical Elucidation

The absolute stereochemistry of this compound was definitively established as (2R) through single-crystal X-ray diffraction analysis.[1] This was the first time a crystal structure was reported for a pteroside, providing unambiguous proof of its three-dimensional arrangement. The configuration was further supported by a combination of spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and high-resolution mass spectrometry (HRMS).

The stereoselective synthesis of the aglycone, (2R)-Pterosin B, has also been achieved, further corroborating the assigned stereochemistry at the C-2 position.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the analysis of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₈[1]
Molecular Weight396.43 g/mol [1]
AppearanceColorless crystals[1]
Specific Rotation ([α]D²⁰)-45.8 (c 0.1, MeOH)[1]
High-Resolution Mass Spectrometry (HR-ESI-MS)m/z 419.1731 [M+Na]⁺ (calcd. for C₂₀H₂₈O₈Na, 419.1733)[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδC (ppm)δH (ppm), J (Hz)
Aglycone Moiety
1211.5
247.92.65 (m)
336.52.95 (dd, 17.0, 8.0), 2.30 (dd, 17.0, 3.0)
4140.2
5133.0
6136.8
7130.4
8158.97.20 (s)
911.81.20 (d, 7.0)
1020.32.35 (s)
1116.52.50 (s)
1268.94.05 (t, 7.0)
1330.52.90 (t, 7.0)
Glucose Moiety
1'104.54.30 (d, 7.8)
2'75.13.20 (dd, 8.5, 7.8)
3'77.93.35 (t, 8.5)
4'71.63.25 (t, 9.0)
5'78.03.30 (m)
6'62.83.85 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 5.5)

Table 3: X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.8345(2)
b (Å)14.3892(4)
c (Å)20.5431(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)2019.50(10)
Z4
CCDC Deposition No.1416223

Experimental Protocols

The following are detailed methodologies for the isolation and characterization of this compound.

Isolation and Purification of this compound
  • Extraction: Air-dried and powdered rhizomes of Pteridium aquilinum (1 kg) were extracted with 80% aqueous methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts were filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

  • Column Chromatography: The ethyl acetate fraction (25 g) was subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (from 100:0 to 80:20). Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing pterosides were combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-methanol gradient to afford pure this compound.

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were recorded on a Bruker Avance 500 MHz spectrometer in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

  • High-Resolution Mass Spectrometry: HR-ESI-MS was performed on a Thermo Scientific LTQ Orbitrap XL mass spectrometer in positive ion mode.

  • Circular Dichroism: CD spectra were recorded on a Jasco J-815 spectropolarimeter in methanol.

  • Single-Crystal X-ray Diffraction: A single crystal of this compound was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer. Data was collected at 100 K using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Biological Activity and Signaling Pathway

This compound was evaluated for its anti-diabetic activity in an intestinal glucose uptake assay and was found to be inactive at a concentration of 300 μM.[1][3]

While this compound itself has not been shown to be active in the tested assays, its aglycone, Pterosin B, has demonstrated neuroprotective effects against glutamate-induced excitotoxicity. Studies suggest that Pterosin B does not directly block glutamate receptors but rather modulates downstream mitochondrial signaling pathways. This includes the restoration of mitochondrial membrane potential, reduction of intracellular calcium overload, and elimination of cellular reactive oxygen species (ROS). Furthermore, Pterosin B has been shown to upregulate the NRF2/HO-1 signaling pathway, which is involved in mitochondrial biogenesis and quality control, ultimately inhibiting apoptotic cell death.

Proposed Signaling Pathway of Pterosin B in Neuroprotection

The following diagram illustrates the proposed mechanism of action for Pterosin B in mitigating glutamate-induced excitotoxicity through the modulation of mitochondrial signaling.

PterosinB_Pathway Glutamate Glutamate Excitotoxicity Mitochondria Mitochondrial Dysfunction Glutamate->Mitochondria Induces Ca_Overload Ca2+ Overload Mitochondria->Ca_Overload ROS Increased ROS Mitochondria->ROS Neuroprotection Neuroprotection Mitochondria:e->Neuroprotection:w Restored function contributes to Apoptosis Apoptosis Ca_Overload->Apoptosis Leads to ROS->Apoptosis Leads to PterosinB (2R)-Pterosin B (Aglycone) PterosinB->Mitochondria Restores Function NRF2_KEAP1 KEAP1 Dissociation from NRF2 PterosinB->NRF2_KEAP1 Promotes NRF2_translocation NRF2 Nuclear Translocation NRF2_KEAP1->NRF2_translocation HO1 HO-1 Expression NRF2_translocation->HO1 Increases Mito_Biogenesis Mitochondrial Biogenesis & Quality Control HO1->Mito_Biogenesis Promotes Mito_Biogenesis->Neuroprotection Contributes to

Caption: Proposed neuroprotective signaling pathway of (2R)-Pterosin B.

References

Methodological & Application

Application Note: Extraction of (2R)-Pteroside B from Bracken Fern (Pteridium aquilinum)

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note provides a detailed protocol for the extraction and isolation of (2R)-Pteroside B, a naturally occurring norsesquiterpene glycoside, from the rhizomes of bracken fern (Pteridium aquilinum). This compound and related pterosins are of interest to researchers in natural product chemistry and drug discovery for their potential biological activities. This protocol is intended for researchers, scientists, and drug development professionals.

**Introduction

Bracken fern (Pteridium aquilinum) is a rich source of a diverse group of sesquiterpenoid compounds known as pterosins and their glycosides, pterosides.[1][2] Among these, this compound is a compound that has been isolated and characterized from the rhizomes of this plant.[1] While some pterosins have been investigated for various biological activities, the specific bioactivity of this compound is still under exploration. One study assessing its anti-diabetic potential found it to be inactive at a concentration of 300 μM.[1][2] This protocol outlines a comprehensive methodology for the extraction, purification, and characterization of this compound for further scientific investigation.

Materials and Equipment
  • Plant Material: Freshly collected rhizomes of Pteridium aquilinum.

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Hexane, Dichloromethane (CH₂Cl₂), Acetonitrile (ACN), Water (H₂O, HPLC grade).

  • Chemicals: Formic acid, Celite.

  • Equipment:

    • Grinder or blender

    • Soxhlet apparatus or large-scale extraction vessel

    • Rotary evaporator

    • Freeze-dryer (lyophilizer)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative column (e.g., C18)

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • High-Resolution Mass Spectrometer (HRMS)

    • X-ray crystallographer (for single crystal analysis)

Experimental Protocol

Plant Material Collection and Preparation
  • Collection: Collect fresh rhizomes of Pteridium aquilinum. The concentration of pterosides can vary depending on the plant part and growth stage.[3][4] For pterosides, rhizomes are a primary source.[1][4]

  • Preparation: Clean the rhizomes to remove soil and debris. The fresh plant material can be used directly, or it can be freeze-dried to preserve the chemical integrity of the compounds.[5] Avoid air-drying or heat-drying as this can lead to the degradation of glycosides.[5] Once dried, grind the rhizomes into a fine powder.

Extraction
  • Initial Extraction:

    • Macerate the powdered rhizomes (e.g., 1 kg) in 80% aqueous methanol (5 L) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process with the plant residue two more times.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

  • Solvent Partitioning:

    • Suspend the crude aqueous extract in water (1 L).

    • Perform successive liquid-liquid partitioning with n-hexane, dichloromethane, and ethyl acetate.

    • The polar glycosides, including this compound, are expected to remain in the aqueous fraction.

Purification
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the pterosides with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Combine the fractions rich in this compound and concentrate them.

    • Purify the target compound using a preparative HPLC system with a C18 column.

    • A suitable mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.[4]

    • Monitor the elution at a wavelength of 254 nm.[4]

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:

  • NMR Spectroscopy: One- and two-dimensional NMR (¹H, ¹³C, COSY, HSQC, HMBC) should be performed to confirm the structure.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will determine the exact mass and molecular formula.[1]

  • Circular Dichroism: This technique can be used to determine the stereochemistry of the molecule.[1]

  • Single Crystal X-ray Diffraction: If a suitable crystal can be obtained, this method provides unambiguous structural and stereochemical information.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₈O₇PubChem
Molecular Weight 380.4 g/mol PubChem
Appearance Colorless crystals[1]
Solubility Soluble in polar solvents like methanol and waterInferred

Table 2: Typical Yields of Pterosins from Bracken Fern

CompoundPlant PartConcentration (mg/g dry weight)Reference
Pterosin BMature Green Fronds0.68 - 0.88[3]
Pterosin BSprouts4.03 - 10.42[3]
Pterosin BCroziers0.17 - 2.20[6]
Pteroside BRhizomes0.75 - 2.95[4]

Note: Yields can vary significantly based on geographical location, season, and specific subspecies of bracken fern.

Visualizations

Extraction_Workflow Start Bracken Fern Rhizomes Grinding Grinding to Powder Start->Grinding Extraction Maceration with 80% aq. Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) Concentration1->Partitioning Aqueous_Phase Aqueous Phase (Contains Pterosides) Partitioning->Aqueous_Phase SPE Solid-Phase Extraction (C18) Aqueous_Phase->SPE HPLC Preparative HPLC SPE->HPLC Final_Product This compound HPLC->Final_Product Characterization Structure Elucidation (NMR, HRMS, CD, X-ray) Final_Product->Characterization

Caption: Workflow for the extraction and purification of this compound.

Purification_Scheme Aqueous_Extract Crude Aqueous Extract SPE_Column C18 SPE Cartridge Aqueous_Extract->SPE_Column Wash Wash with H₂O SPE_Column->Wash 1. Elution Elute with MeOH/H₂O Gradient Wash->Elution 2. Fractions Collect Fractions Elution->Fractions 3. Analysis TLC/HPLC Analysis Fractions->Analysis Combined_Fractions Combine Pteroside-rich Fractions Analysis->Combined_Fractions Prep_HPLC Preparative HPLC Combined_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Detailed purification scheme for this compound.

Conclusion

This protocol provides a robust and systematic approach for the isolation of this compound from bracken fern rhizomes. The successful isolation and characterization of this compound will enable further investigation into its chemical properties and potential biological activities, contributing to the broader field of natural product research and drug development. Careful handling and adherence to the described purification steps are crucial for obtaining a high-purity final product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pteroside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteroside B, a sesquiterpenoid glycoside, and its aglycone, pterosin B, are natural compounds found in various fern species, most notably bracken fern (Pteridium aquilinum). These compounds are of significant interest to researchers due to their potential biological activities and their presence in the environment. (2R)-Pteroside B is a specific stereoisomer of this compound. Accurate and reliable quantification of Pteroside B in different matrices such as plant material, soil, and water is crucial for toxicological studies, environmental monitoring, and natural product research. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of Pteroside B.

It is important to note that the method described herein is for the quantification of Pteroside B as a single analyte and does not differentiate between its stereoisomers, such as this compound and (2S)-Pteroside B. A discussion on potential strategies for chiral separation is provided in a dedicated section.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions for the analysis of Pteroside B.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A suitable gradient should be optimized. A starting point could be: 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, 80-20% B; 25-30 min, 20% B
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at 254 nm
Run Time Approximately 30 minutes

Standard Preparation:

  • Prepare a stock solution of Pteroside B standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Solid-Phase Extraction - SPE): A solid-phase extraction method is recommended for sample clean-up and pre-concentration, particularly for complex matrices like plant extracts, soil, and water.

  • SPE Cartridge: Use a C18 or a suitable polymer-based SPE cartridge (e.g., 500 mg).

  • Conditioning: Condition the cartridge with methanol followed by deionized water.

  • Loading: Load the aqueous sample or the dissolved sample extract onto the cartridge.

  • Washing: Wash the cartridge with deionized water or a weak organic solvent mixture to remove interfering polar compounds.

  • Elution: Elute the retained Pteroside B with a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described RP-HPLC-UV method has been validated for several key performance characteristics. The following table summarizes typical validation parameters.

Validation ParameterTypical Result
Linearity (Correlation Coefficient, r²) > 0.99
Precision (% RSD) < 2.5%
Recovery 93.64% to 101.03%
Limit of Detection (LOD) To be determined based on instrument sensitivity
Limit of Quantification (LOQ) To be determined based on instrument sensitivity

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Plant, Soil, Water) Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Clean-up & Concentration Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reverse-Phase Column Chromatogram Chromatogram Acquisition HPLC->Chromatogram Detection UV Detection (254 nm) Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of Pteroside B.

Protocol: HPLC Analysis of Pteroside B

  • System Preparation:

    • Prepare the mobile phases as described in Table 1.

    • Degas the mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

    • Purge the HPLC pump with the mobile phases to remove any air bubbles.

    • Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the chromatograms and integrate the peak corresponding to Pteroside B.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Inject the prepared sample solutions into the HPLC system.

    • Record the chromatograms under the same conditions as the standards.

    • Identify the Pteroside B peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Integrate the peak area of Pteroside B in the sample chromatogram.

  • Quantification:

    • Calculate the concentration of Pteroside B in the sample using the linear regression equation obtained from the calibration curve.

    • Account for any dilution or concentration factors from the sample preparation step to determine the final concentration in the original sample.

Discussion: Chiral Separation of this compound

The analytical method presented in this application note is suitable for the quantification of total Pteroside B. However, it does not resolve the individual stereoisomers, such as this compound. The separation of enantiomers requires a chiral environment, which can be achieved using specialized chiral stationary phases (CSPs) in HPLC.

For the specific chiral separation of this compound, the following approaches could be investigated:

  • Polysaccharide-based CSPs: Columns with chiral selectors such as cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are widely used for the separation of a broad range of natural products and have shown success in separating glycosides.

  • Cyclodextrin-based CSPs: These columns utilize inclusion complexation as a separation mechanism and can be effective for separating isomers.

  • Macrocyclic Glycopeptide-based CSPs: Chiral selectors like vancomycin and teicoplanin (e.g., Chirobiotic™ V, Chirobiotic™ T) offer a combination of hydrophobic, ionic, and hydrogen-bonding interactions that can be beneficial for the separation of complex molecules like Pteroside B.

Method development for chiral separation would involve screening different types of chiral columns and optimizing the mobile phase (both normal-phase and reverse-phase) to achieve adequate resolution between the this compound and its corresponding enantiomer.

Conclusion

This application note provides a detailed and validated RP-HPLC-UV method for the quantitative analysis of Pteroside B in various samples. The method is robust, reproducible, and suitable for routine analysis in research and quality control laboratories. While this method does not separate stereoisomers, a discussion on potential strategies for the chiral separation of this compound using chiral stationary phases has been provided to guide further method development for stereospecific analysis.

Application Notes and Protocols for (2R)-Pteroside B in In-Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pteroside B, a member of the pterosin family of natural compounds, has garnered interest for its potential cytotoxic activities against various cancer cell lines. These application notes provide a comprehensive overview of the in-vitro use of this compound, including its mechanism of action, protocols for cytotoxicity and apoptosis assays, and expected outcomes. The information presented is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, evidence from studies on closely related pterosin compounds, such as Pterosin B and Pterostilbene, suggests that its cytotoxic effects are likely mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Key Signaling Pathways Potentially Targeted by this compound:

  • Apoptosis Induction: this compound is hypothesized to induce programmed cell death (apoptosis) in cancer cells. This is likely achieved through the activation of caspases, a family of proteases that are central to the apoptotic process. The intrinsic apoptosis pathway, involving the Bcl-2 family of proteins that regulate mitochondrial membrane permeability, is a probable target.

  • SIK3 Signaling Inhibition: Pterosin B has been shown to inhibit the Salt-Inducible Kinase 3 (SIK3) signaling pathway. Inhibition of SIK3 can have downstream effects on various cellular processes, including cell growth and metabolism.

  • PKC-ERK-NF-κB Pathway Modulation: Studies on Pterosin B indicate an inhibitory effect on the Protein Kinase C (PKC), Extracellular signal-Regulated Kinase (ERK), and Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is crucial for cell proliferation, survival, and inflammation, and its inhibition can lead to cell cycle arrest and apoptosis.

  • PI3K/Akt Signaling Pathway: Related compounds like pterostilbene have been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and growth.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and its related compound, Pterosin B, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIncubation TimeIC50 Value
This compound HCT-116 (Human Colorectal Carcinoma)MTT48 hours80.7 µM
Pterosin B HCT-116 (Human Colorectal Carcinoma)MTT48 hours50.1 µM
Pterosin B HL-60 (Human Promyelocytic Leukemia)Not SpecifiedNot Specified8.7 µg/mL

Note: The conversion of µg/mL to µM depends on the molecular weight of the compound. For Pterosin B (MW: 234.28 g/mol ), 8.7 µg/mL is approximately 37.1 µM.

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT-116, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), sterile

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up the compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells (24-72h) seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment add_mtt Add MTT Reagent (2-4h) treatment->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Workflow for in-vitro cytotoxicity testing using the MTT assay.

apoptosis_pathway cluster_cytoplasm compound This compound bcl2 Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Bcl-xL) compound->bcl2 Inhibits bax Pro-apoptotic Bax/Bak compound->bax Promotes bcl2->bax Inhibits cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

signaling_pathway cluster_cytoplasm cluster_nucleus compound This compound sik3 SIK3 compound->sik3 pkc PKC compound->pkc pi3k PI3K compound->pi3k erk ERK pkc->erk nfkb NF-κB erk->nfkb akt Akt pi3k->akt akt->nfkb proliferation Cell Proliferation & Survival Genes nfkb->proliferation

Caption: Potential signaling pathways modulated by this compound.

Quantification of (2R)-Pteroside B: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification of (2R)-Pteroside B in complex matrices like plant tissues and soil is crucial for various fields of study, including phytochemistry, environmental science, and potentially, pharmacology. This document provides detailed methodologies for the extraction and analysis of this compound, summarizes quantitative data, and presents visual workflows to facilitate experimental design and execution.

Introduction

This compound is a glycoside of pterosin B, a sesquiterpenoid found in various fern species, most notably in bracken fern (Pteridium aquilinum). While research has been conducted on its distribution in plant tissues, its biological activities are still under investigation. One study has assessed this compound for its anti-diabetic potential via an intestinal glucose uptake assay and found it to be inactive at a concentration of 300 μM[1][2][3]. This document outlines validated methods for the quantification of this compound to support further research into its environmental fate and potential bioactivity.

Quantitative Data Summary

The concentration of this compound can vary significantly between different tissues of the bracken fern and is generally lower than its aglycone, Pterosin B, in soil. The following table summarizes quantitative data from a study on Pteridium aquilinum.

Sample MatrixAnalyteConcentration RangeReference
Bracken RhizomeThis compound750 - 2950 mg/kg[1]
Bracken Stem (at crosier emergence)This compound~250 mg/kg[1]
Bracken Frond (at crosier emergence)This compound~250 mg/kg[1]
SoilThis compoundNot Detected[1]
WaterThis compound16 - 85 ng/L[1]

Experimental Protocols

This section details the protocols for the extraction and quantification of this compound from plant tissues and soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of this compound from Plant Tissues

This protocol is adapted from methodologies developed for the analysis of pterosins and their glycosides in bracken fern.

1. Sample Preparation:

  • Collect fresh plant material (rhizomes, stems, or fronds).

  • Wash the plant material with deionized water to remove any soil or debris.

  • Freeze-dry the plant material to preserve the chemical integrity of the compounds.

  • Grind the freeze-dried material into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg Supelco-SPE) by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

  • Load the combined supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC-UV or LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Soil Samples

While one study did not detect this compound in soil, this protocol is based on a sequential extraction method developed for the related compounds ptaquiloside and pterosin B, and can be adapted for the analysis of this compound.[4]

1. Sample Preparation:

  • Air-dry the soil samples at room temperature.

  • Sieve the dried soil through a 2 mm mesh to remove large debris and stones.

  • Homogenize the sieved soil sample.

2. Sequential Extraction:

  • Step 1 (for more polar compounds):

    • Weigh 10 grams of the prepared soil into a centrifuge tube.

    • Add 20 mL of 5 mM ammonium acetate solution.

    • Shake the mixture for 2 hours on a mechanical shaker.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant for analysis of polar compounds (like ptaquiloside, and potentially some this compound).

  • Step 2 (for less polar compounds):

    • To the remaining soil pellet, add 20 mL of 80% methanol.

    • Shake for 2 hours.

    • Centrifuge and collect the supernatant. This fraction is expected to contain Pterosin B and potentially any remaining this compound.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Follow the same SPE clean-up procedure as described in Protocol 1 for the methanolic extract.

Protocol 3: Quantification by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Gradient: A suitable gradient can be optimized, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from a certified standard of this compound.

Protocol 4: Quantification by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Parameters: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard. For Pterosin B, the m/z 219.1 fragment is often monitored.[5]

  • Quantification: Based on a calibration curve prepared from a certified standard of this compound, with the use of an internal standard if available.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis plant Plant Tissues (Rhizomes, Stems, Fronds) freeze_dry freeze_dry plant->freeze_dry Freeze-dry soil Soil Samples air_dry air_dry soil->air_dry Air-dry grind grind freeze_dry->grind Grind to fine powder extract_plant extract_plant grind->extract_plant 80% Methanol, Sonication sieve sieve air_dry->sieve Sieve (2mm) extract_soil extract_soil sieve->extract_soil Sequential Extraction: 1. 5mM Ammonium Acetate 2. 80% Methanol spe Solid-Phase Extraction (C18 Cartridge) extract_plant->spe Supernatant extract_soil->spe Methanol Extract hplc HPLC-UV (Quantification) spe->hplc Eluate lcms LC-MS/MS (Quantification) spe->lcms Eluate

Fig. 1: Experimental workflow for the quantification of this compound.

hypothetical_signaling_pathway cluster_info Note on this compound Bioactivity cluster_pathway Hypothetical Anti-Diabetic Signaling (based on Pterostilbene) info Direct signaling pathways for this compound are currently unknown. One study found it inactive in a glucose uptake assay. The pathway below is for the structurally related compound Pterostilbene and is presented for illustrative purposes only. pterostilbene Pterostilbene (structurally similar) nrf2 Nrf2 Activation pterostilbene->nrf2 antioxidant Increased Antioxidant Gene Expression nrf2->antioxidant oxidative_stress Reduced Pancreatic Oxidative Stress antioxidant->oxidative_stress insulin Improved Insulin Secretion oxidative_stress->insulin glucose Glucose Homeostasis insulin->glucose

Fig. 2: Illustrative signaling pathway for a related compound.

References

Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of (2R)-Pteroside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of cell culture protocols to investigate the potential anti-inflammatory and NLRP3 inflammasome-inhibitory effects of (2R)-Pteroside B, a natural glycoside. While direct studies on the anti-inflammatory properties of this compound are limited, its structural similarity to pterostilbene—a compound with known anti-inflammatory and NLRP3-inhibitory activities—suggests a promising area of investigation[1][2][3][4]. The following protocols are designed for researchers in immunology, pharmacology, and drug discovery to assess the efficacy of this compound in relevant in vitro models of inflammation. Detailed methodologies for cell culture, cytotoxicity assessment, and key anti-inflammatory and NLRP3 inflammasome-specific assays are provided, along with templates for data presentation and visualization of the experimental workflow and relevant signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NLRP3 inflammasome is a key multiprotein complex of the innate immune system that, upon activation, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis[1][3]. Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for a range of inflammatory disorders.

This compound is a pterosin-related glycoside found in certain ferns. Although its biological activities are not extensively characterized, its structural analog, pterostilbene, has demonstrated significant anti-inflammatory effects, partly through the inhibition of the NLRP3 inflammasome pathway[1][2][3][4]. This document outlines a systematic approach to evaluate whether this compound shares these therapeutic properties. The provided protocols will guide the user through the necessary steps to culture appropriate immune cells, determine the non-toxic concentration of the compound, and subsequently measure its impact on inflammatory mediators and specific markers of NLRP3 inflammasome activation.

Experimental Workflow

The overall experimental workflow is depicted below. It begins with the preparation of macrophage cell models, followed by the determination of a non-cytotoxic concentration range for this compound. Subsequently, the anti-inflammatory and specific NLRP3 inflammasome inhibitory effects of the compound are assessed using a series of functional assays.

experimental_workflow cluster_prep Cell Model Preparation cluster_cyto Cytotoxicity Assessment cluster_assays Functional Assays cell_culture Cell Culture (RAW 264.7 or THP-1) differentiation THP-1 Differentiation (PMA Treatment) cell_culture->differentiation For THP-1 mtt_assay MTT Assay to Determine Non-Toxic Concentrations cell_culture->mtt_assay differentiation->mtt_assay lps_stimulation LPS Priming & This compound Treatment mtt_assay->lps_stimulation Use Non-Toxic Concentrations nlrp3_activation NLRP3 Activation (e.g., Nigericin, ATP) lps_stimulation->nlrp3_activation elisa Cytokine Measurement (IL-1β, TNF-α) by ELISA nlrp3_activation->elisa caspase1_assay Caspase-1 Activity Assay nlrp3_activation->caspase1_assay asc_speck ASC Speck Visualization nlrp3_activation->asc_speck western_blot Western Blot Analysis nlrp3_activation->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Materials and Reagents

  • Cell Lines:

    • RAW 264.7 (murine macrophage-like)

    • THP-1 (human monocytic)

  • Cell Culture Media and Supplements:

    • DMEM (for RAW 264.7) or RPMI-1640 (for THP-1)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound (user-supplied)

  • Reagents for Assays:

    • Lipopolysaccharide (LPS)

    • Nigericin or ATP

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • ELISA kits for mouse/human IL-1β and TNF-α

    • Caspase-1 activity assay kit

    • Reagents for immunofluorescence (e.g., anti-ASC antibody, fluorescent secondary antibody, DAPI)

    • Reagents for Western blotting (e.g., antibodies against NLRP3, ASC, Caspase-1 p20, and a loading control like GAPDH or β-actin)

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

1.1 RAW 264.7 Cell Culture [5][6][7][8]

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days when they reach 70-80% confluency. To passage, gently scrape the cells, collect them in fresh medium, centrifuge at 300 x g for 5 minutes, and resuspend the pellet in fresh medium for seeding into new flasks.

1.2 THP-1 Monocyte Culture and Differentiation into Macrophages [9][10][11][12]

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in suspension in a humidified incubator at 37°C with 5% CO2.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in culture plates.

  • Add PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 48-72 hours. The cells will become adherent and adopt a macrophage-like morphology.

  • After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with experiments.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This assay determines the concentration range of this compound that is non-toxic to the cells, which is crucial for interpreting the results of functional assays.

  • Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13][14][15]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Assessment of Anti-Inflammatory Activity

3.1 Measurement of Pro-inflammatory Cytokines (IL-1β and TNF-α) by ELISA

  • Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Prime the cells with LPS (e.g., 1 µg/mL for RAW 264.7, 100 ng/mL for THP-1) for 3-4 hours.[16]

  • For IL-1β measurement (NLRP3 inflammasome activation), subsequently stimulate the cells with a second signal such as Nigericin (5-10 µM) or ATP (2.5-5 mM) for 1-2 hours.[16][17] For TNF-α, stimulation with LPS alone is often sufficient.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Quantify the concentration of IL-1β and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[18][19][20][21][22]

Protocol 4: Investigation of NLRP3 Inflammasome Inhibition

4.1 Caspase-1 Activity Assay

  • Following the same treatment protocol as for the ELISA (Protocol 3.1), collect the cell lysates or supernatants.

  • Measure caspase-1 activity using a commercially available colorimetric or fluorometric assay kit.[23][24][25] These assays typically use a specific substrate for caspase-1 (e.g., YVAD-pNA or YVAD-AFC).

  • The cleavage of the substrate by active caspase-1 generates a signal that is proportional to the enzyme's activity.

4.2 Visualization of ASC Speck Formation by Immunofluorescence [26][27][28][29]

  • Seed cells on glass coverslips in a 24-well plate and differentiate (for THP-1) as described above.

  • Treat the cells with this compound, followed by LPS and a NLRP3 activator (e.g., Nigericin).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., PBS with 5% BSA).

  • Incubate with a primary antibody against ASC.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The formation of large, perinuclear aggregates of ASC ("specks") is indicative of inflammasome activation.

4.3 Western Blot Analysis of Inflammasome Components [30][31][32][33]

  • Prepare cell lysates from treated cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against NLRP3, ASC, and the cleaved (active) form of Caspase-1 (p20 subunit).

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
596.2 ± 5.5
1094.7 ± 6.1
2585.1 ± 7.3
5060.3 ± 8.9
10025.4 ± 4.2

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS- and Nigericin-Induced IL-1β and TNF-α Secretion

TreatmentThis compound (µM)IL-1β (pg/mL)TNF-α (pg/mL)
Control050 ± 8100 ± 15
LPS + Nigericin01500 ± 1202500 ± 210
LPS + Nigericin11350 ± 1102300 ± 190
LPS + Nigericin5950 ± 951800 ± 150
LPS + Nigericin10600 ± 701200 ± 110

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Caspase-1 Activity

TreatmentThis compound (µM)Caspase-1 Activity (Fold Change)
Control01.0 ± 0.1
LPS + Nigericin08.5 ± 0.9
LPS + Nigericin17.8 ± 0.8
LPS + Nigericin55.2 ± 0.6
LPS + Nigericin102.5 ± 0.3

Data are presented as mean ± SD from three independent experiments, normalized to the control group.

Signaling Pathway Visualization

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and potential points of inhibition by a test compound like this compound.

nlrp3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β, NLRP3 NFkB->Transcription Nigericin Nigericin/ATP K_efflux K+ Efflux Nigericin->K_efflux NLRP3_Assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_Assembly ASC ASC NLRP3_Assembly->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 pro_IL1b pro-IL-1β Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b PterosideB This compound PterosideB->NLRP3_Assembly Inhibition?

Caption: Canonical NLRP3 inflammasome activation pathway and a hypothetical point of inhibition.

These protocols provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. Positive results from these in vitro assays would warrant further investigation into the compound's mechanism of action and its potential therapeutic applications.

References

In-vivo experimental design for (2R)-Pteroside B studies in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pteroside B is a glycoside naturally occurring in plants such as the bracken fern (Pteridium aquilinum). While direct in-vivo studies on this compound are limited, its aglycone, Pterosin B, has demonstrated promising biological activities, including neuroprotective and anti-inflammatory effects. Pterosin B has been shown to be an orally active salt-inducible kinase 3 (SIK3) inhibitor that can reduce β-amyloid deposition and improve cognitive impairment in animal models of Alzheimer's disease.[1] Furthermore, Pterosin B exhibits neuroprotective action against glutamate-induced excitotoxicity by modulating mitochondrial signaling pathways and partially protecting against lipopolysaccharide (LPS)-induced inflammation.[2] These findings provide a strong rationale for the in-vivo investigation of this compound, which may act as a pro-drug or possess intrinsic activity, in the context of neurodegenerative and inflammatory disorders.

This document provides detailed application notes and protocols for the in-vivo experimental design of this compound studies in relevant animal models. The proposed experimental designs are focused on two key therapeutic areas: Neuroprotection and Cognitive Enhancement and Anti-Inflammatory Activity .

Section 1: Neuroprotection and Cognitive Enhancement

Rationale

The neuroprotective potential of this compound is inferred from the activity of its aglycone, Pterosin B, which has been shown to ameliorate cognitive deficits and reduce β-amyloid deposition in APP/PS1 mice, a model for Alzheimer's disease.[1] To evaluate the potential of this compound in this area, two well-established rodent models are proposed: the Scopolamine-Induced Amnesia Model for assessing effects on learning and memory, and the Lipopolysaccharide (LPS)-Induced Neuroinflammation Model to investigate its impact on brain inflammation, a key feature of many neurodegenerative diseases.[3][4][5][6][7][8]

Scopolamine-Induced Amnesia Model

This model is widely used to screen for drugs with potential therapeutic benefits in dementia and cognitive impairment by inducing a transient cholinergic deficit.[3][9][10]

Experimental Protocol

  • Animal Selection: Male Swiss albino mice (20-25 g) will be used.

  • Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Experimental Groups (n=8-10 per group):

    • Group I (Vehicle Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline) orally + Saline (i.p.).

    • Group II (Negative Control): Vehicle (orally) + Scopolamine (1 mg/kg, i.p.).[11]

    • Group III (Positive Control): Donepezil (1 mg/kg, orally) + Scopolamine (1 mg/kg, i.p.).

    • Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, orally) + Scopolamine (1 mg/kg, i.p.).

  • Dosing Regimen: Test compounds or vehicle will be administered orally for 14 consecutive days. On the 14th day, scopolamine or saline will be administered intraperitoneally 30 minutes after the final oral dose.

  • Behavioral Assessment (30 minutes post-scopolamine):

    • Y-Maze Test: To assess spatial working memory based on the spontaneous alternation behavior of mice.

    • Morris Water Maze (MWM): To evaluate spatial learning and memory. This involves a 4-day acquisition phase followed by a probe trial on the 5th day.

  • Biochemical and Histological Analysis (post-behavioral tests):

    • Animals will be euthanized, and brains will be collected.

    • Biochemical Markers: Measurement of acetylcholine (ACh) levels and acetylcholinesterase (AChE) activity in the hippocampus and cortex.

    • Oxidative Stress Markers: Assessment of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) levels.

    • Histology: Nissl staining to assess neuronal survival in the hippocampus.

Data Presentation

Quantitative data from the Scopolamine-Induced Amnesia Model should be summarized as follows:

GroupTreatmentY-Maze (% Alternation)MWM Escape Latency (s, Day 4)MWM Time in Target Quadrant (s, Probe Trial)Hippocampal AChE Activity (U/mg protein)
IVehicle + Saline
IIVehicle + Scopolamine
IIIDonepezil + Scopolamine
IVThis compound (10 mg/kg) + Scopolamine
VThis compound (25 mg/kg) + Scopolamine
VIThis compound (50 mg/kg) + Scopolamine
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to study the effects of compounds on neuroinflammation, which is a critical component of neurodegenerative diseases. Peripheral or central administration of LPS activates microglia and astrocytes, leading to the production of pro-inflammatory mediators in the brain.[4][5][6][7][8]

Experimental Protocol

  • Animal Selection: Male C57BL/6 mice (25-30 g).

  • Acclimatization: As described in 1.1.

  • Experimental Groups (n=8-10 per group):

    • Group I (Vehicle Control): Vehicle (orally) + Saline (i.p.).

    • Group II (Negative Control): Vehicle (orally) + LPS (0.25 mg/kg, i.p.).

    • Group III (Positive Control): Dexamethasone (1 mg/kg, i.p.) + LPS (0.25 mg/kg, i.p.).

    • Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, orally) + LPS (0.25 mg/kg, i.p.).

  • Dosing Regimen: this compound or vehicle will be administered orally for 7 days. On the 7th day, LPS or saline will be administered 1 hour after the final oral dose.

  • Sample Collection: Animals will be euthanized 24 hours after LPS injection. Blood and brain tissue (hippocampus and cortex) will be collected.

  • Analysis:

    • Cytokine Levels: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA kits.

    • Western Blot Analysis: To determine the protein expression of key inflammatory markers such as iNOS, COX-2, and components of the NF-κB pathway (p-p65, IκBα) in brain tissue.

    • Immunohistochemistry: Staining for microglial (Iba-1) and astrocyte (GFAP) activation in brain sections.

Data Presentation

Quantitative data from the LPS-Induced Neuroinflammation Model should be summarized as follows:

GroupTreatmentHippocampal TNF-α (pg/mg protein)Hippocampal IL-1β (pg/mg protein)Cortical COX-2 Expression (Relative to Control)Cortical p-p65/p65 Ratio
IVehicle + Saline
IIVehicle + LPS
IIIDexamethasone + LPS
IVThis compound (10 mg/kg) + LPS
VThis compound (25 mg/kg) + LPS
VIThis compound (50 mg/kg) + LPS

Experimental Workflow and Signaling Pathways

experimental_workflow_neuro cluster_pre Pre-treatment Phase (Days 1-14) cluster_induction Induction Phase (Day 14) cluster_post Post-treatment Assessment acclimatization Acclimatization grouping Animal Grouping acclimatization->grouping dosing Daily Oral Dosing (this compound or Vehicle) grouping->dosing induction Scopolamine or LPS Injection dosing->induction behavior Behavioral Tests (Y-Maze, MWM) induction->behavior biochem Biochemical Analysis (AChE, Cytokines, etc.) behavior->biochem histo Histological Analysis (Nissl, Iba-1, etc.) biochem->histo

Caption: General experimental workflow for neuroprotection studies.

amyloid_cascade APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP:e->Abeta:w cleaves b_secretase β-secretase (BACE1) b_secretase->APP g_secretase γ-secretase g_secretase->APP oligomers Aβ Oligomers Abeta->oligomers plaques Amyloid Plaques oligomers->plaques synaptic_dys Synaptic Dysfunction oligomers->synaptic_dys neuroinflammation Neuroinflammation (Microglial Activation) plaques->neuroinflammation neuronal_death Neuronal Death neuroinflammation->neuronal_death synaptic_dys->neuronal_death pterosideB This compound (Hypothesized Target) pterosideB->Abeta inhibits? pterosideB->neuroinflammation inhibits?

Caption: Hypothesized intervention points in the Amyloid Cascade.

Section 2: Anti-Inflammatory Activity

Rationale

The potential anti-inflammatory properties of this compound are suggested by studies on related compounds and the general biological activities of fern-derived natural products.[12] The carrageenan-induced paw edema model is a classic, highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs.[13][14] The inflammatory response in this model is well-characterized, involving the release of mediators like histamine, serotonin, bradykinin, and prostaglandins.[14]

Carrageenan-Induced Paw Edema Model

Experimental Protocol

  • Animal Selection: Male Wistar rats (150-180 g).

  • Acclimatization: As described in 1.1.

  • Experimental Groups (n=6-8 per group):

    • Group I (Vehicle Control): Vehicle (orally) + Saline (subplantar).

    • Group II (Negative Control): Vehicle (orally) + Carrageenan (subplantar).

    • Group III (Positive Control): Indomethacin (10 mg/kg, orally) + Carrageenan (subplantar).

    • Group IV-VI (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, orally) + Carrageenan (subplantar).

  • Dosing and Induction: Test compounds, indomethacin, or vehicle are administered orally. One hour later, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema is calculated.

  • Biochemical Analysis (at 5 hours):

    • Animals are euthanized, and the paw tissue is collected.

    • Measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

    • Measurement of TNF-α and IL-1β levels in the paw tissue homogenate.

    • Western blot for COX-2 and iNOS expression.

Data Presentation

Quantitative data from the Carrageenan-Induced Paw Edema Model should be summarized as follows:

GroupTreatmentPaw Volume Increase at 3h (mL)% Inhibition of Edema at 3hMPO Activity (U/g tissue)Paw Tissue TNF-α (pg/g tissue)
IVehicle + SalineN/A
IIVehicle + Carrageenan0%
IIIIndomethacin + Carrageenan
IVThis compound (25 mg/kg) + Carrageenan
VThis compound (50 mg/kg) + Carrageenan
VIThis compound (100 mg/kg) + Carrageenan

Inflammatory Signaling Pathway

nfkb_pathway LPS Inflammatory Stimuli (e.g., LPS, Carrageenan) receptor Receptor (e.g., TLR4) LPS->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) nucleus->gene_transcription initiates pterosideB This compound (Hypothesized Target) pterosideB->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

The provided experimental designs offer a comprehensive framework for the initial in-vivo evaluation of this compound for its potential neuroprotective and anti-inflammatory activities. These protocols utilize well-validated animal models and include multi-level assessments, from behavioral to biochemical and histological endpoints, to provide a robust understanding of the compound's pharmacological profile. The successful execution of these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

Application Notes and Protocols for the Solid-Phase Extraction (SPE) Purification of (2R)-Pteroside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pteroside B is a naturally occurring sesquiterpene glycoside that has been isolated from various plant sources, including the rhizomes of bracken fern (Pteridium aquilinum)[1]. As a member of the pterosins and pterosides class of compounds, this compound is of interest to researchers for its potential biological activities. The isolation and purification of this compound are essential for further pharmacological studies and drug development. Solid-phase extraction (SPE) is a highly effective and efficient method for the purification and concentration of natural products like this compound from complex plant extracts. This technique offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) purification of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an effective SPE protocol.

PropertyValueReference
Molecular Formula C₂₀H₂₈O₇[2]
IUPAC Name (2R)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one[2]
Topological Polar Surface Area 116.0 Ų[2]
Hydrogen Bond Donor Count 4[2]
XlogP 0.9[2]
Class Organooxygen compounds, Carbohydrates and carbohydrate conjugates[2]

The relatively high topological polar surface area and the presence of multiple hydroxyl groups indicate that this compound is a polar molecule. This polarity is a key factor in selecting the appropriate SPE sorbent and elution solvents.

Principle of Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. The analyte is then eluted with a suitable solvent (the mobile phase). For the purification of a polar compound like this compound from a plant extract, a reversed-phase SPE approach is generally most effective. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used. Polar impurities will pass through the column during the loading and washing steps, while the moderately polar this compound is retained and then selectively eluted.

Experimental Workflow

The following diagram illustrates the general workflow for the SPE purification of this compound from a plant extract.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis and Further Processing Plant_Material Plant Material (e.g., Pteridium aquilinum rhizomes) Extraction Solvent Extraction (e.g., with 70% Ethanol) Plant_Material->Extraction Plant_Material->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extraction->Filtration Crude_Extract Crude Plant Extract Filtration->Crude_Extract Filtration->Crude_Extract Conditioning 1. Conditioning (e.g., Methanol, then Water) Loading 2. Sample Loading (Crude Extract) Crude_Extract->Loading Conditioning->Loading Washing 3. Washing (e.g., Water or low % Methanol) Loading->Washing Elution 4. Elution (e.g., Methanol gradient) Washing->Elution Purified_Fraction Purified this compound Fraction Elution->Purified_Fraction Analysis Purity Analysis (e.g., HPLC, LC-MS) Purified_Fraction->Analysis Purified_Fraction->Analysis Evaporation Solvent Evaporation Purified_Fraction->Evaporation Purified_Fraction->Evaporation Final_Product Pure this compound Evaporation->Final_Product Evaporation->Final_Product

Figure 1. Experimental workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using a C18 reversed-phase SPE cartridge. Optimization may be required depending on the specific plant matrix and desired purity.

Materials and Reagents:

  • Dried and powdered plant material (e.g., rhizomes of Pteridium aquilinum)

  • 70% Ethanol in water (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • C18 SPE cartridges (e.g., 500 mg sorbent mass, 6 mL volume)

  • SPE vacuum manifold

  • Rotary evaporator

  • HPLC or LC-MS system for analysis

Procedure:

  • Sample Preparation (Extraction):

    • Macerate 10 g of dried, powdered plant material in 100 mL of 70% ethanol at room temperature for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

    • Reconstitute the crude extract in 10 mL of deionized water.

    • Centrifuge the reconstituted extract at 4000 rpm for 10 minutes to remove any particulate matter. The supernatant is the sample for SPE.

  • Solid-Phase Extraction (SPE):

    • Conditioning:

      • Pass 5 mL of methanol through the C18 SPE cartridge.

      • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

    • Sample Loading:

      • Load the 10 mL aqueous plant extract onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

      • (Optional) Wash with 5 mL of 5% methanol in water to remove less polar impurities.

    • Elution:

      • Elute the this compound from the cartridge with 10 mL of 70% methanol in water. Collect the eluate.

      • (Optional, for fractionation) Elute with increasing concentrations of methanol (e.g., 30%, 50%, 70%, 100%) to separate compounds with different polarities.

  • Analysis:

    • Analyze the collected eluate(s) by HPLC or LC-MS to determine the presence and purity of this compound.

    • Combine the fractions containing the highest purity of the target compound.

    • Evaporate the solvent from the purified fraction to obtain the solid this compound.

Quantitative Data

The following tables provide representative data for the recovery and purity of glycosides using reversed-phase SPE. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Recovery of Glycosides using C18 SPE

CompoundSample MatrixRecovery (%)Reference
Ptaquiloside (a related pteroside)Water85 ± 2[3]
Pterosin BWater91 ± 3[3]
Various Pesticide GlycosidesWater85 - 100[4]
MonosaccharidesAqueous Solution>90[5]

Table 2: Purity of this compound at Different Stages of Purification

Purification StepPurity of this compound (%)
Crude Extract5 - 15
After SPE (70% Methanol Elution)60 - 80
After further chromatographic steps> 95

Logical Relationship of SPE Steps

The following diagram illustrates the logical sequence and purpose of each step in the solid-phase extraction protocol.

SPE_Logic cluster_purpose Purpose of Each Step start conditioning Conditioning start->conditioning loading Sample Loading conditioning->loading purpose_cond Activates the stationary phase for analyte retention. conditioning->purpose_cond washing Washing loading->washing purpose_load Adsorbs the analyte onto the stationary phase. loading->purpose_load elution Elution washing->elution purpose_wash Removes weakly bound impurities. washing->purpose_wash end elution->end purpose_elute Recovers the analyte from the stationary phase. elution->purpose_elute

Figure 2. Logical flow and purpose of SPE steps.

Conclusion

Solid-phase extraction is a robust and efficient technique for the purification of this compound from complex plant extracts. The protocol described in this application note, utilizing a reversed-phase C18 sorbent, provides a reliable method for obtaining a significantly purified product. The presented workflow, protocols, and data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry and drug development. Further optimization of the SPE parameters, such as the sorbent type, wash, and elution solvents, can lead to even higher purity and recovery of this compound.

References

Unveiling the Three-Dimensional Architecture of (2R)-Pteroside B: An Application Note on X-ray Crystallography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the molecular structure of (2R)-Pteroside B, a naturally occurring glycoside, using single-crystal X-ray crystallography. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for elucidating its structure-activity relationship, informing drug design, and understanding its biological functions.

Introduction

This compound is a pterosin-associated glycoside isolated from the rhizomes of the bracken fern, Pteridium aquilinum. The determination of its absolute configuration and conformational analysis is paramount for its potential applications in pharmaceutical research. Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional structure of molecules. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed insight into the molecular architecture.

A study by Al-Abdullah et al. (2016) successfully applied single-crystal X-ray diffraction analysis to determine the crystal structure of this compound, marking a significant step in the characterization of pterosides.[1] While the specific crystallographic data from this study is not publicly available through accessed literature, this document outlines the general yet detailed protocols and best practices for such an analysis, catering to researchers aiming to replicate or adapt these methods for similar natural products.

Application Notes

X-ray crystallography is a powerful analytical technique that can provide a wealth of information for drug development professionals. For this compound, the structural insights gained from this method are invaluable for:

  • Absolute Stereochemistry Confirmation: Unambiguously determines the R/S configuration of all chiral centers.

  • Conformational Analysis: Reveals the preferred three-dimensional shape of the molecule in the solid state, which can be crucial for receptor binding.

  • ** intermolecular Interactions:** Identifies hydrogen bonding and other non-covalent interactions in the crystal lattice, providing insights into its physical properties and potential for polymorphism.

  • Structure-Activity Relationship (SAR) Studies: Provides a structural basis for understanding how modifications to the molecule might affect its biological activity.

  • Computational Modeling: The experimentally determined structure serves as a robust starting point for computational studies, such as molecular docking and dynamics simulations.

Experimental Protocols

The following sections detail the key experimental steps involved in the X-ray crystallographic analysis of this compound.

Crystallization of this compound

The critical first step is to obtain high-quality single crystals suitable for X-ray diffraction. For natural products like glycosides, which can be challenging to crystallize, several methods should be explored.

Protocol: Vapor Diffusion

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a small volume (e.g., 10-50 µL) of a suitable solvent in which it is readily soluble (e.g., methanol, ethanol, or a mixture with a small amount of water).

  • Apparatus Setup (Hanging Drop):

    • Pipette the sample solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over a well of a crystallization plate containing a larger volume (e.g., 500 µL) of a precipitant solution (a solvent in which the compound is less soluble, such as ethyl acetate, acetone, or a higher concentration of a salt buffer).

    • Seal the well with vacuum grease to create a closed system.

  • Apparatus Setup (Sitting Drop):

    • Pipette the sample solution into a small drop post within a sealed chamber.

    • The chamber contains a larger reservoir of the precipitant solution.

  • Equilibration: Over time, the solvent from the sample drop will slowly vaporize and equilibrate with the precipitant solution. This gradual increase in the concentration of the this compound solution will hopefully lead to the formation of single crystals.

  • Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature). Monitor for crystal growth over several days to weeks.

Alternative Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial with a loose cap to allow for slow evaporation of the solvent.

  • Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a denser, miscible solvent in which it is insoluble. Crystals may form at the interface.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.

Protocol: Data Collection

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., rotation range per frame, exposure time) will be determined by the crystal's diffraction quality and the diffractometer's software.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Protocol: Structure Determination

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which are standard for small molecules. This results in an initial electron density map.

  • Model Building: An initial molecular model of this compound is built into the electron density map.

  • Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that minimizes the R-factor.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Presentation

While the specific crystallographic data for this compound from the primary literature could not be retrieved, a typical summary of such data is presented in the table below. Researchers who successfully crystallize and analyze this compound can populate this table with their experimental results.

Parameter This compound (Example Data)
Crystal Data
Chemical FormulaC₂₀H₂₈O₇
Formula Weight380.43
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)[Insert Value]
b (Å)[Insert Value]
c (Å)[Insert Value]
α (°)90
β (°)90
γ (°)90
Volume (ų)[Insert Value]
Z4
Calculated Density (g/cm³)[Insert Value]
Absorption Coefficient (mm⁻¹)[Insert Value]
F(000)[Insert Value]
Data Collection
Diffractometer[e.g., Bruker APEX II]
Radiation (Å)[e.g., Mo Kα, λ = 0.71073]
Temperature (K)100(2)
θ range for data collection (°)[Insert Range]
Reflections Collected[Insert Value]
Independent Reflections[Insert Value]
R(int)[Insert Value]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters[Insert Values]
Goodness-of-fit on F²[Insert Value]
Final R indices [I > 2σ(I)]R₁ = [Insert Value]
wR₂ = [Insert Value]
R indices (all data)R₁ = [Insert Value]
wR₂ = [Insert Value]
Absolute structure parameter[Insert Value]
Largest diff. peak and hole (e.Å⁻³)[Insert Values]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the this compound structure using X-ray crystallography.

XRay_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_output Output Purified_Compound Purified this compound Crystallization Crystallization Trials (Vapor Diffusion, etc.) Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Crystal Mounting & Cryo-cooling Single_Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final 3D Structure of This compound Validation->Final_Structure

Workflow for X-ray Crystallography of this compound.

This comprehensive guide provides the necessary framework for researchers to successfully determine the crystal structure of this compound and similar natural products, thereby advancing our understanding of their chemical and biological properties.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing (2R)-Pteroside B Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the natural extraction of (2R)-Pteroside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a naturally occurring indanone glycoside found in plants such as bracken fern (Pteridium aquilinum)[1][2][3][4]. Its extraction is challenging due to its inherent instability. The glycosidic bond is susceptible to hydrolysis under acidic, alkaline, and high-temperature conditions, which can lead to the degradation of the desired compound and the formation of its aglycone, Pterosin B, thereby reducing the final yield[5][6].

Q2: What are the critical pre-extraction steps to maximize yield?

Proper preparation of the plant material is a crucial first step. To prevent the degradation of this compound, it is highly recommended to use fresh plant material immediately after harvesting. If storage is necessary, flash-freezing the plant material in liquid nitrogen and storing it at or below -80°C is the preferred method. For drying, freeze-drying (lyophilization) is superior to oven-drying as it minimizes thermal degradation and better preserves the integrity of the glycoside[7][8][9][10][11]. Grinding the freeze-dried material to a fine powder increases the surface area for efficient solvent penetration[12].

Q3: Which solvents are most effective for extracting this compound?

This compound is a polar molecule due to its glucose moiety. Therefore, polar solvents are the most effective for its extraction. Commonly used solvents include methanol, ethanol, and water, or mixtures thereof. An 80% methanol in water solution is often a good starting point for achieving high polarity to effectively solubilize the glycoside while minimizing the co-extraction of highly nonpolar impurities[12]. The optimal solvent system should be determined empirically for each specific plant matrix.

Q4: How can the co-extraction of impurities be minimized?

The co-extraction of impurities such as pigments and tannins is a common issue. To mitigate this, a sequential extraction approach can be employed, starting with a nonpolar solvent (e.g., hexane) to remove lipids and pigments before extracting the target this compound with a polar solvent. Alternatively, post-extraction cleanup using Solid Phase Extraction (SPE) is a highly effective method for removing interfering compounds before further purification steps like HPLC[2][13][14][15][16].

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Improper Plant Material Handling: Use of dried or improperly stored plant material leading to enzymatic or oxidative degradation.Use fresh plant material whenever possible. If not, flash-freeze fresh material in liquid nitrogen and store at -80°C. Freeze-drying is the recommended drying method[7][10].
Inefficient Initial Extraction: Incorrect solvent polarity, insufficient solvent-to-solid ratio, or inadequate extraction time.Optimize the solvent system; polar solvents like methanol/water mixtures are generally effective for glycosides[12]. Increase the solvent-to-solid ratio to ensure complete extraction[17][18][19]. Increase extraction time or employ methods like ultrasound-assisted extraction to enhance efficiency[20][21].
Degradation During Extraction: Exposure to high temperatures, acidic, or alkaline conditions can cause hydrolysis of the glycosidic bond[5][6][22][23].Maintain a neutral pH during extraction and avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration[24][25].
Presence of Pterosin B in the Final Product Hydrolysis of this compound: The presence of the aglycone, Pterosin B, is a direct indicator of glycoside degradation.Control pH and temperature strictly throughout the extraction and purification process. Use buffered solvents if necessary to maintain a neutral pH.
Co-elution of Impurities During Chromatography Insufficient Sample Cleanup: The crude extract contains numerous compounds with similar polarities to this compound.Implement a robust sample cleanup step before HPLC. Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18 for reversed-phase) is highly recommended to remove interfering compounds[2][13][14].
Suboptimal HPLC Conditions: The chromatographic method may not have sufficient resolution to separate this compound from closely related isomers or impurities.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. Consider using a high-resolution column or a different stationary phase. Chiral chromatography may be necessary for separating stereoisomers[26].

Data Presentation: Factors Influencing this compound Yield

The following table summarizes key experimental parameters and their impact on the extraction yield of glycosides like this compound.

Parameter Recommendation Rationale Reference(s)
Plant Material Pre-treatment Freeze-dryingMinimizes thermal degradation and preserves compound integrity.[7][8][10]
Particle Size Fine powderIncreases surface area for efficient solvent penetration.[12]
Solvent Polarity High (e.g., 80% Methanol)This compound is a polar glycoside.[12]
Solvent-to-Solid Ratio High (e.g., 10:1 to 30:1 v/w)Ensures complete extraction and prevents saturation of the solvent.[17][18][19][20]
Extraction Temperature Room Temperature to 40°CMinimizes thermal degradation of the unstable glycoside.[23][24][25]
Extraction pH Neutral (pH ~7)Prevents acid or base-catalyzed hydrolysis of the glycosidic bond.[6][22][23]
Extraction Time Optimized (e.g., 1-2 hours)Sufficient time for solvent penetration without prolonged exposure to potentially degrading conditions.[17][20]
Extraction Method Ultrasound-Assisted Extraction (UAE)Can increase yield and reduce extraction time compared to conventional methods.[20][21][27]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

  • Plant Material Preparation:

    • Harvest fresh fronds of Pteridium aquilinum.

    • Immediately flash-freeze the material in liquid nitrogen.

    • Lyophilize the frozen material until completely dry.

    • Grind the freeze-dried fronds into a fine powder using a grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 200 mL of 80% methanol in water (v/v).

    • Stir the mixture at room temperature for 2 hours.

    • Alternatively, perform ultrasound-assisted extraction for 30 minutes at a controlled temperature (e.g., 25°C).

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 100 mL of 80% methanol.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.

    • The remaining aqueous extract can be used for purification.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the aqueous extract from the previous protocol with deionized water if necessary.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Wash with 5 mL of a low percentage of methanol in water (e.g., 10%) to remove less polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of a higher percentage of methanol in water (e.g., 70-80%).

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for HPLC analysis and purification.

Visualizations

experimental_workflow cluster_pretreatment Plant Material Pre-treatment cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Fresh Plant Material (Pteridium aquilinum) freeze Flash-Freezing (Liquid Nitrogen) start->freeze lyophilize Freeze-Drying freeze->lyophilize grind Grinding to Fine Powder lyophilize->grind extraction Solvent Extraction (80% Methanol, RT) grind->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation < 40°C) filtration->concentration spe Solid Phase Extraction (SPE) (C18 Cartridge) concentration->spe hplc Preparative HPLC spe->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

degradation_pathway cluster_factors Degradation Factors pteroside This compound (Desired Product) degradation Degradation (Hydrolysis) pteroside->degradation pterosin Pterosin B (Degradation Product) degradation->pterosin high_temp High Temperature high_temp->degradation acidic_ph Acidic pH (< 6) acidic_ph->degradation alkaline_ph Alkaline pH (> 8) alkaline_ph->degradation

Caption: Factors leading to the degradation of this compound to Pterosin B.

troubleshooting_workflow start Low Yield of This compound check_pretreatment Review Pre-treatment Protocol (Freshness, Drying Method) start->check_pretreatment check_extraction Evaluate Extraction Parameters (Solvent, Ratio, Time, Temp, pH) start->check_extraction check_purification Assess Purification Steps (SPE, HPLC) start->check_purification optimize_pretreatment Optimize Pre-treatment (Use Freeze-Drying) check_pretreatment->optimize_pretreatment Issue Identified optimize_extraction Optimize Extraction (Adjust Parameters) check_extraction->optimize_extraction Issue Identified optimize_purification Optimize Purification (Improve Cleanup/Separation) check_purification->optimize_purification Issue Identified success Improved Yield optimize_pretreatment->success optimize_extraction->success optimize_purification->success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Challenges in the chemical synthesis of (2R)-Pteroside B.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of (2R)-Pteroside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound, divided into the synthesis of the aglycone core and the final glycosylation step.

Guide 1: Synthesis of the (2R)-Pterosin B Aglycone Core

The synthesis of the indanone core of this compound presents several challenges, primarily in achieving high stereoselectivity and good yields. Below are common issues and their recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Suzuki-Miyaura cross-coupling 1. Incomplete reaction. 2. Decomposition of the boronic acid/ester. 3. Catalyst deactivation.1. Monitor the reaction by TLC or LC-MS to ensure completion. If starting material remains, increase the reaction time or temperature. 2. Use freshly prepared or purified boronic acid derivatives. Ensure anhydrous and inert reaction conditions. 3. Use a higher catalyst loading or a different palladium catalyst/ligand system.
Poor diastereoselectivity in the methylation of the SAMP hydrazone 1. Incorrect temperature during deprotonation or alkylation. 2. Use of an inappropriate base or solvent. 3. Racemization of the chiral auxiliary.1. Maintain a low temperature (e.g., -78 °C) during the addition of the base and the alkylating agent. 2. Use a strong, non-nucleophilic base like LDA in an aprotic solvent such as THF. 3. Ensure the chiral auxiliary is of high enantiomeric purity.
Difficulty in removing the benzyl protecting group 1. Inefficient hydrogenation catalyst. 2. Presence of catalyst poisons.1. Use a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). 2. Purify the substrate to remove any sulfur- or halogen-containing impurities.
Formation of inseparable isomeric mixtures during Friedel-Crafts acylation 1. Non-regioselective nature of the reaction.1. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. 2. If separation is difficult, consider carrying the mixture to the next step where separation of the cyclized indanone isomers might be easier.[1]
Guide 2: Stereoselective Glycosylation of (2R)-Pterosin B

The introduction of the glucose moiety to form this compound is a critical step where achieving the correct stereochemistry of the glycosidic bond is paramount.

Problem Potential Cause(s) Recommended Solution(s)
Formation of an anomeric mixture (α and β glycosides) 1. Lack of stereocontrol in the glycosylation reaction. 2. Anomerization of the glycosyl donor or product.1. Employ a stereodirecting protecting group at the C-2 position of the glycosyl donor (e.g., an acetyl group for 1,2-trans glycosylation). 2. Use a pre-activation protocol where the glycosyl donor is activated before the addition of the acceptor.[2] 3. Optimize the solvent and promoter system to favor the desired anomer.
Low yield of the desired pteroside 1. Inefficient activation of the glycosyl donor. 2. Steric hindrance of the acceptor hydroxyl group. 3. Decomposition of the donor or acceptor under the reaction conditions.1. Use a more powerful activating system (e.g., TMSOTf for a trichloroacetimidate donor). 2. Consider using a more reactive glycosyl donor. 3. Screen different solvents and reaction temperatures to find a balance between reactivity and stability.
Formation of orthoester side product 1. Nucleophilic attack by the acceptor on the C-2 ester carbonyl of the donor.1. Use a non-participating protecting group at the C-2 position of the donor if the 1,2-cis product is desired. 2. In the case of 1,2-trans glycosylation, the use of a base can sometimes favor orthoester formation; therefore, reaction conditions should be carefully controlled.[2]
Difficulty in purifying the final pteroside 1. Co-elution with byproducts or starting materials.1. Employ advanced purification techniques such as preparative HPLC or counter-current chromatography.

Experimental Protocols

Protocol 1: Stereoselective Methylation using a SAMP Hydrazone

This protocol is adapted from the synthesis of (2R)-Pterosin B.[3]

  • Hydrazone Formation: To a solution of the indanone (1.0 eq) in anhydrous toluene, add SAMP (1.2 eq). Heat the mixture at reflux with a Dean-Stark trap until no more water is formed. Remove the solvent under reduced pressure.

  • Deprotonation: Dissolve the crude hydrazone in anhydrous THF and cool to -78 °C. Add freshly prepared LDA (1.5 eq) dropwise and stir the mixture at this temperature for 2-4 hours.

  • Alkylation: Add methyl iodide (2.0 eq) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Cleavage: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. The crude methylated hydrazone can be cleaved by ozonolysis or by treatment with an acid to yield the desired (2R)-methylated indanone.

Protocol 2: General O-Glycosylation using a Trichloroacetimidate Donor

This is a general protocol for stereoselective O-glycosylation.

  • Donor Preparation: Dissolve the protected glucose (1.0 eq) in anhydrous dichloromethane. Add trichloroacetonitrile (5.0 eq) and cool to 0 °C. Add DBU (0.1 eq) dropwise and stir at 0 °C for 1 hour, then allow to warm to room temperature. Purify the resulting trichloroacetimidate donor by column chromatography.

  • Glycosylation: Dissolve the aglycone, (2R)-Pterosin B (1.2 eq), and the glycosyl donor (1.0 eq) in anhydrous dichloromethane in the presence of activated molecular sieves. Cool the mixture to the desired temperature (e.g., -40 °C).

  • Activation: Add the promoter (e.g., TMSOTf, 0.1 eq) dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine), filter, and concentrate. Purify the resulting pteroside by column chromatography.

Visualizations

G cluster_aglycone Synthesis of (2R)-Pterosin B Core cluster_glycosylation Glycosylation Start Start Bromo-xylene Bromo-xylene Friedel-Crafts Friedel-Crafts Bromo-xylene->Friedel-Crafts Acylation Cyclization Cyclization Friedel-Crafts->Cyclization H₂SO₄ Suzuki-Miyaura Suzuki-Miyaura Cyclization->Suzuki-Miyaura Coupling Hydrazone Formation Hydrazone Formation Suzuki-Miyaura->Hydrazone Formation SAMP Methylation Methylation Hydrazone Formation->Methylation LDA, MeI Cleavage Cleavage Methylation->Cleavage Ozonolysis/Acid Deprotection Deprotection Cleavage->Deprotection H₂/Pd Pterosin_B Pterosin_B Deprotection->Pterosin_B (2R)-Pterosin B Glycosylation_Step Glycosylation Pterosin_B->Glycosylation_Step Glycosyl Donor Protected_Glucose Protected Glucose Glycosyl_Donor Glycosyl Trichloroacetimidate Protected_Glucose->Glycosyl_Donor e.g., CCl₃CN, DBU Final_Deprotection Final_Deprotection Glycosylation_Step->Final_Deprotection Removal of sugar protecting groups Glycosyl_Donor->Glycosylation_Step Pteroside_B Pteroside_B Final_Deprotection->Pteroside_B This compound

Caption: Overall synthetic workflow for this compound.

G Start Poor Diastereoselectivity in Methylation? Check_Temp Is deprotonation/alkylation temperature at -78°C? Start->Check_Temp Check_Base Is a strong, non-nucleophilic base (e.g., LDA) being used? Check_Temp->Check_Base Yes Adjust_Temp Adjust and maintain low temperature. Check_Temp->Adjust_Temp No Check_Auxiliary Is the enantiomeric purity of SAMP high? Check_Base->Check_Auxiliary Yes Change_Base Use freshly prepared LDA. Check_Base->Change_Base No Verify_Auxiliary Verify enantiomeric purity of the chiral auxiliary. Check_Auxiliary->Verify_Auxiliary No Problem_Solved Problem Solved Check_Auxiliary->Problem_Solved Yes Adjust_Temp->Problem_Solved Change_Base->Problem_Solved Verify_Auxiliary->Problem_Solved

Caption: Troubleshooting workflow for stereoselective methylation.

G cluster_factors Influencing Factors Stereochemical_Outcome Stereochemical Outcome of Glycosylation Donor Glycosyl Donor (Leaving Group, Protecting Groups) Donor->Stereochemical_Outcome Acceptor Aglycone Acceptor (Steric Hindrance, Reactivity) Acceptor->Stereochemical_Outcome Promoter Promoter/Catalyst (Lewis Acid Strength) Promoter->Stereochemical_Outcome Solvent Solvent (Polarity, Coordinating Ability) Solvent->Stereochemical_Outcome Temperature Reaction Temperature Temperature->Stereochemical_Outcome

Caption: Factors influencing glycosylation stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges are the stereocontrolled synthesis of the (2R)-Pterosin B aglycone and the subsequent stereoselective glycosylation. For the aglycone, establishing the chiral center at the C-2 position with the correct (R)-configuration is crucial.[1][3][4] For the glycosylation, forming the correct anomeric linkage (β-glycoside for Pteroside B) without affecting other functional groups is the main hurdle.

Q2: Why is the choice of protecting groups important in this synthesis?

A2: Protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions during the multi-step synthesis.[5] For example, the hydroxyl group of the side chain in Pterosin B is often protected (e.g., as a benzyl ether) during the introduction of the methyl group.[1] Similarly, the hydroxyl groups of the glucose donor must be protected during the glycosylation step, and the choice of these protecting groups can influence the stereochemical outcome of the reaction.

Q3: What are the key reactions in the synthesis of (2R)-Pterosin B?

A3: A concise and effective synthesis of (2R)-Pterosin B involves a Friedel-Crafts acylation to form the indanone precursor, a Suzuki-Miyaura cross-coupling to introduce the hydroxyethyl side chain, and a stereoselective methylation using a SAMP hydrazone to set the C-2 stereocenter.[1][3][4]

Q4: What methods can be used to achieve stereoselective O-glycosylation?

A4: Several methods can be employed to control the stereochemistry of the glycosidic bond. The use of a participating neighboring group at the C-2 position of the glycosyl donor (e.g., an acetate) typically leads to the formation of a 1,2-trans-glycoside. The choice of glycosyl donor (e.g., trichloroacetimidates, thioglycosides), promoter, and solvent also plays a significant role in determining the stereoselectivity.[6][7]

Q5: How can the final product, this compound, be purified and characterized?

A5: Purification is typically achieved through chromatographic techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). Characterization and confirmation of the structure and stereochemistry are performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (MS), and comparison with analytical data of the natural product.[8][9] The specific rotation can also be measured to confirm the enantiomeric purity.[3]

References

Technical Support Center: Overcoming Poor Solubility of (2R)-Pteroside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of (2R)-Pteroside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a pterosin-associated glycoside found in the rhizomes of the bracken fern, Pteridium aquilinum.[1][2] While its glycosidic nature suggests some degree of water solubility, its aglycone, Pterosin B, is hydrophobic.[3][4][5] This can lead to challenges in preparing aqueous stock solutions for in vitro and in vivo experiments, potentially affecting the accuracy and reproducibility of results.

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What could be the cause?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Low intrinsic aqueous solubility: The hydrophobic nature of the Pterosin B aglycone can limit the overall solubility of the glycoside.

  • Concentration exceeding solubility limit: You may be attempting to prepare a solution at a concentration that exceeds the maximum solubility of this compound in your specific buffer system.

  • pH of the solution: The pH of your aqueous solution can influence the ionization state of the molecule, which in turn affects its solubility.

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at a higher temperature might increase its solubility, but it could precipitate out upon cooling to room temperature.

Q3: Are there any general tips for handling this compound to minimize solubility issues?

Yes, here are some general handling tips:

  • Start with a high-quality, pure compound. Impurities can sometimes affect solubility.

  • Use freshly prepared solutions. Poorly soluble compounds can precipitate out of solution over time.

  • Sonicate the solution. Sonication can help to break down small aggregates and facilitate dissolution.

  • Perform a solubility test. Before preparing a large volume of solution, it is advisable to perform a small-scale solubility test to determine the approximate solubility in your desired solvent or buffer.

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This guide provides several methods to overcome the poor aqueous solubility of this compound. The suitability of each method will depend on the specific experimental requirements.

Method 1: Co-solvents

The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.

ParameterDescription
Principle Co-solvents reduce the polarity of the aqueous solution, thereby increasing the solubility of nonpolar molecules.
Common Co-solvents Dimethyl sulfoxide (DMSO), ethanol, methanol, N,N-dimethylformamide (DMF), polyethylene glycol (PEG).
Advantages Simple and effective method for preparing high-concentration stock solutions.
Disadvantages High concentrations of co-solvents can be toxic to cells and may interfere with biological assays. It is crucial to keep the final concentration of the co-solvent in the assay low (typically ≤ 0.5%).
Method 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

ParameterDescription
Principle Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within the cavity, forming a water-soluble complex.
Common Cyclodextrins β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
Advantages Generally have low toxicity and are widely used in pharmaceutical formulations. Can significantly increase aqueous solubility.
Disadvantages The complexation efficiency can vary depending on the specific compound and cyclodextrin used. May require optimization of the molar ratio.
Method 3: pH Adjustment

For ionizable compounds, adjusting the pH of the solution can increase solubility.

ParameterDescription
Principle Altering the pH of the solution can change the ionization state of the compound to a more soluble form.
Applicability This method is most effective for compounds with acidic or basic functional groups. The structure of this compound does not contain strongly acidic or basic groups, so the effect of pH on its solubility may be limited.
Advantages Simple to implement if the compound has ionizable groups.
Disadvantages The required pH may not be compatible with the experimental system (e.g., cell culture).
Method 4: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles.

ParameterDescription
Principle Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Hydrophobic compounds can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.
Common Surfactants Tween 20, Tween 80, Triton X-100.
Advantages Effective at low concentrations.
Disadvantages Can interfere with certain biological assays and may be cytotoxic at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolution: Add a minimal amount of 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortexing/Sonication: Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate for a few minutes in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: For experiments, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

  • Add this compound: Add the this compound powder to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

  • Concentration Determination: Determine the concentration of solubilized this compound in the supernatant using a suitable analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_process Process cluster_end Result start This compound (Poorly Soluble) cosolvent Co-solvent (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin ph_adjustment pH Adjustment start->ph_adjustment surfactant Surfactant (e.g., Tween 80) start->surfactant dissolution Dissolution & Vortexing cosolvent->dissolution complexation Complexation & Stirring cyclodextrin->complexation titration pH Titration ph_adjustment->titration micellization Micelle Formation surfactant->micellization end Solubilized this compound in Aqueous Solution dissolution->end complexation->end titration->end micellization->end

Caption: Workflow for enhancing the aqueous solubility of this compound.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_response Cellular Response pteroside This compound receptor Hypothetical Receptor pteroside->receptor Binds mapk MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk Activates/Inhibits nfkb NF-κB Pathway receptor->nfkb Activates/Inhibits transcription Modulation of Gene Transcription mapk->transcription nfkb->transcription response Biological Effect (e.g., Anti-inflammatory) transcription->response

Caption: Hypothetical signaling pathway for this compound.

References

Stability of (2R)-Pteroside B under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2R)-Pteroside B under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a well-sealed container, protected from light and moisture. While some suppliers suggest room temperature storage, for maximum stability, it is advisable to store it at -20°C.[1] Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound are generally less stable than the solid compound. For short-term storage (up to a few days), solutions can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. The choice of solvent can also impact stability; it is crucial to use high-purity solvents.

Q3: What is a forced degradation study and why is it important for this compound?

A forced degradation study, or stress testing, exposes a compound to conditions more severe than accelerated stability testing.[2] These studies are crucial for understanding the intrinsic stability of this compound, identifying potential degradation products, and establishing its degradation pathways.[3] This information is vital for developing stable formulations and establishing appropriate storage conditions.

Q4: What analytical methods are suitable for assessing the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products.[4] A stability-indicating method is one that can separate the intact compound from its degradation products.[5] Liquid chromatography-mass spectrometry (LC-MS) can also be used for the identification of unknown degradation products.[6]

Troubleshooting Guides

Issue: I am seeing a decrease in the concentration of my this compound stock solution over time.

  • Question: How are you storing your stock solution?

    • Answer: For prolonged stability, stock solutions should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. If stored at 4°C, use within a few days.

  • Question: What solvent did you use to prepare the solution?

    • Answer: Ensure the solvent is of high purity and appropriate for your experimental needs. Some solvents can contribute to degradation. Acetonitrile is often a good choice for solution studies to minimize artifact formation upon light exposure.[3]

  • Question: Is your solution protected from light?

    • Answer: this compound, like many natural products, may be sensitive to light. Store solutions in amber vials or wrap the container in aluminum foil.

Issue: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.

  • Question: Have you performed a forced degradation study?

    • Answer: The unexpected peaks could be degradation products. Conducting a forced degradation study (e.g., exposure to acid, base, oxidation, heat, and light) can help identify these degradation products.[7]

  • Question: Are you using a validated stability-indicating HPLC method?

    • Answer: Your HPLC method must be able to resolve the main compound from any potential degradation products.[5] Method validation as per ICH guidelines is recommended.[5]

  • Question: Could the issue be with your experimental conditions?

    • Answer: High temperatures or extreme pH in your experimental setup could be causing on-the-fly degradation of this compound.

Stability Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for example purposes only and may not reflect the actual stability of the compound.

Table 1: Stability of this compound in Solution (0.1 mg/mL in Acetonitrile:Water 1:1) under Different Temperatures.

Storage TemperatureIncubation Time% this compound Remaining
4°C7 days98.5%
25°C (Room Temp)7 days92.1%
40°C7 days85.3%
60°C7 days74.8%

Table 2: Stability of this compound in Solution (0.1 mg/mL) under Different pH Conditions at 25°C.

ConditionIncubation Time% this compound Remaining
0.1 M HCl (Acidic)24 hours88.2%
pH 7.4 Buffer (Neutral)24 hours99.1%
0.1 M NaOH (Alkaline)24 hours75.6%

Table 3: Photostability of this compound in Solution (0.1 mg/mL) and as a Solid.

Sample FormLight Condition (ICH Q1B)Exposure Duration% this compound Remaining
Solution1.2 million lux hours24 hours89.4%
Solid1.2 million lux hours24 hours99.5%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control to determine the percentage of degradation and identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize (if needed) B->G C->G H RP-HPLC Analysis D->H E->H F->H G->H I LC-MS for Identification H->I J Quantify Degradation H->J K Identify Degradants I->K L Establish Degradation Pathway J->L K->L

Caption: Experimental workflow for a forced degradation study.

degradation_pathway PterosideB This compound (Glycoside) Aglycone Pterosin B (Aglycone) PterosideB->Aglycone Hydrolysis (Acid/Base) Glucose Glucose PterosideB->Glucose Hydrolysis (Acid/Base) Oxidized Oxidized Products PterosideB->Oxidized Oxidation (e.g., H2O2) Hydrolyzed Further Hydrolyzed Products Aglycone->Hydrolyzed Further Degradation

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: HPLC Separation of Pterosin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of pterosin isomers.

Frequently Asked Questions (FAQs)

1. What are the main challenges in separating pterosin isomers by HPLC?

Pterosin isomers are structurally very similar, often differing only in the position of a hydroxyl or methyl group, or in their stereochemistry. This structural similarity leads to close elution times and potential co-elution in reversed-phase HPLC. Furthermore, some pterosins can exist as enantiomers, which are indistinguishable on a standard achiral stationary phase. The high polarity and low solubility of some pteridines in common organic solvents can also present a challenge for chromatographic separation.

2. What type of HPLC column is most suitable for pterosin isomer separation?

Reversed-phase C18 columns are commonly used for the analysis of pterosins and their precursors. For instance, a fast UPLC-MS/MS method for the quantification of ptaquiloside and its degradation product, pterosin B, utilizes a C18 column with gradient elution.[1][2][3] However, for resolving enantiomeric pairs of pterosins, a chiral stationary phase (CSP) is necessary. While direct chiral separation of pterosins is not widely documented, methods for separating other chiral compounds from the Pteris genus, such as dihydrochalcone enantiomers, have been successfully developed using a chiral AD-H column.

3. What mobile phase compositions are typically used for pterosin separation?

A common mobile phase for the separation of pterosins on a C18 column consists of a gradient of acetonitrile and water, often with a formic acid modifier to improve peak shape and ionization in mass spectrometry detection. For example, a UPLC-QTOF-MS/MS method for identifying numerous pterosins employed a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4] Another approach for pterosin B and its precursor involved a mobile phase buffered with ammonium acetate.[1][3] For chiral separations, a mobile phase of hexane and 2-propanol has been used with a chiral column for related compounds.

4. Is it possible to separate all known pterosin isomers in a single HPLC run?

The simultaneous separation of a large number of pterosin isomers is challenging due to their structural similarity. A recent study using UPLC-QTOF-MS/MS was able to identify 46 different pterosins in a plant extract, but this relied heavily on mass spectrometry to distinguish between isomers, suggesting that complete baseline separation by chromatography alone is difficult to achieve.[4] Method development would require careful optimization of the column chemistry, mobile phase gradient, and temperature to maximize resolution.

5. What is Hydrophilic Interaction Chromatography (HILIC) and can it be used for pterosin separation?

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. It is particularly useful for the separation of polar compounds that are poorly retained in reversed-phase chromatography. The retention mechanism in HILIC is complex, involving partitioning, adsorption, and ionic interactions. HILIC has been successfully applied to the separation of polar pteridines, a related class of compounds, suggesting it could be a viable alternative for the separation of more polar pterosin isomers.[5][6][7][8][9]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Pterosin Isomers

Question: My chromatogram shows broad, overlapping peaks, or a single peak that I suspect contains multiple pterosin isomers. How can I improve the separation?

Answer:

Poor resolution and co-elution are common problems when analyzing structurally similar isomers. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Poor Resolution of Pterosin Isomers

Troubleshooting Poor Resolution start Poor Resolution/ Co-elution Observed optimize_gradient Optimize Gradient Profile start->optimize_gradient change_mobile_phase Modify Mobile Phase Composition optimize_gradient->change_mobile_phase If no improvement success Resolution Improved optimize_gradient->success Success check_flow_temp Adjust Flow Rate and Temperature change_mobile_phase->check_flow_temp If no improvement change_mobile_phase->success Success change_column Change Stationary Phase change_column->success Success consider_hilc Consider HILIC change_column->consider_hilc If still no improvement for polar isomers check_flow_temp->change_column If no improvement check_flow_temp->success Success fail Resolution Still Poor consider_hilc->success Success consider_hilc->fail If no improvement

Caption: A logical workflow for troubleshooting poor resolution of pterosin isomers.

Detailed Steps:

  • Optimize the Gradient Profile:

    • If you are using a gradient elution, try making it shallower to increase the separation time between closely eluting peaks.

    • Start with a lower percentage of the organic solvent and increase it more slowly over a longer period.

  • Modify the Mobile Phase Composition:

    • Solvent Choice: If you are using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation.

    • pH: The addition of an acid, such as formic acid (typically 0.1%), can improve peak shape for acidic or basic analytes. For some pterosins, a buffered mobile phase (e.g., with ammonium acetate) might be beneficial.[1][3] Experiment with the pH of the aqueous portion of your mobile phase.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

    • Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Try adjusting the temperature in 5-10°C increments.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider trying a C18 column from a different manufacturer as they can have different selectivities.

    • For more significant changes in selectivity, you could try a different reversed-phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.

  • Consider Hydrophilic Interaction Chromatography (HILIC):

    • For very polar pterosin isomers that are poorly retained on reversed-phase columns, HILIC can be a powerful alternative.[5][6][7][8][9] This technique uses a polar stationary phase (e.g., silica, diol, or zwitterionic) and a high organic mobile phase.

Issue 2: Inability to Separate Enantiomers

Question: I have a single peak for a pterosin that is known to be chiral. How can I separate the enantiomers?

Answer:

Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard HPLC column. To resolve enantiomers, you must introduce a chiral component into your chromatographic system.

Experimental Workflow for Chiral Separation of Pterosin Isomers

Chiral Separation Workflow start Single Peak for Chiral Pterosin direct_method Direct Method: Chiral Stationary Phase (CSP) start->direct_method indirect_method Indirect Method: Derivatization start->indirect_method select_csp Select Appropriate CSP (e.g., polysaccharide-based) direct_method->select_csp derivatize React with Chiral Derivatizing Agent indirect_method->derivatize develop_mobile_phase Develop Mobile Phase (Normal or Reversed-Phase) select_csp->develop_mobile_phase success Enantiomers Resolved develop_mobile_phase->success separate_diastereomers Separate Diastereomers on Achiral Column (e.g., C18) derivatize->separate_diastereomers separate_diastereomers->success

Caption: A diagram illustrating the two main approaches for the chiral separation of pterosin isomers.

Detailed Steps:

  • Direct Method (Recommended): Use a Chiral Stationary Phase (CSP)

    • This is the most common and direct approach. You will need to purchase a specialized chiral HPLC column.

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.

    • Develop a suitable mobile phase. For chiral separations, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mobile phases can be used, depending on the column and the analyte.

  • Indirect Method: Derivatization

    • This method involves chemically reacting your pterosin isomer with a chiral derivatizing agent to form diastereomers.

    • These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).

    • This approach is more complex as it requires an additional reaction step and subsequent purification.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Pterosin B and Ptaquiloside

This protocol is adapted from a method for the quantification of ptaquiloside and pterosin B in water samples.

  • Column: C18 column

  • Mobile Phase A: Ammonium acetate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is used to achieve separation within a short run time. The specific gradient profile would need to be optimized for your specific instrument and sample matrix.

  • Flow Rate: (Not specified, but typical for UPLC would be in the range of 0.2 - 0.6 mL/min)

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Total Run Time: Approximately 5 minutes.[1][3]

Protocol 2: UPLC-QTOF-MS/MS for Identification of Multiple Pterosins

This protocol is based on a method for the rapid identification of a large number of pterosins in a plant extract.

  • Column: C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile.

  • Detection: Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

  • Note: This method is primarily for identification and structural elucidation, relying on mass spectral data to differentiate isomers that may not be fully resolved chromatographically.[4]

Quantitative Data

The following table summarizes chromatographic parameters from a UPLC-MS/MS method for the analysis of ptaquiloside and its degradation product, pterosin B.

CompoundRetention Time (min)ColumnMobile PhaseDetection
Pterosin BNot specifiedC18Gradient of ammonium acetate buffer and acetonitrileMS/MS
PtaquilosideNot specifiedC18Gradient of ammonium acetate buffer and acetonitrileMS/MS

Note: Specific retention times are highly dependent on the exact HPLC/UPLC system, column dimensions, and gradient profile used. The provided information indicates a total run cycle of 5 minutes for both analytes.[1][3]

References

Minimizing degradation of (2R)-Pteroside B during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R)-Pteroside B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely degradation products?

A1: this compound is a sesquiterpenoid glycoside, meaning it consists of a sugar molecule attached to a (2R)-Pterosin B aglycone.[1][2] The primary degradation pathway involves the hydrolysis of the glycosidic bond, which cleaves the sugar molecule, resulting in the formation of (2R)-Pterosin B. Pterosin B is a known degradation product of the naturally occurring carcinogen ptaquiloside, found in bracken ferns.[3][4]

Q2: What are the primary factors that cause the degradation of this compound?

A2: Based on the behavior of related compounds like ptaquiloside and the general chemical nature of glycosides, the main factors causing degradation are:

  • pH: this compound is susceptible to hydrolysis under both acidic and alkaline conditions. The related compound ptaquiloside is known to be most stable in a slightly acidic to neutral pH range (approximately pH 4.5-6.5) and degrades rapidly outside of this range.[5][6]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis and other degradation reactions.[5][7]

  • Light: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and may promote the degradation of this compound, similar to how light can contribute to the decomposition of ptaquiloside into pterosin B.[8][9]

  • Microbial/Enzymatic Activity: If working with non-sterile samples (e.g., crude extracts, certain biological matrices), enzymes or microbial contamination can cleave the glycosidic bond.[4]

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation can be monitored using standard analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] When a sample of this compound degrades, you will typically observe a decrease in the peak area corresponding to the parent compound and the appearance or increase of a new peak corresponding to its aglycone, (2R)-Pterosin B. Comparing the chromatogram of your sample to a reference standard of both this compound and (2R)-Pterosin B can confirm degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8°C or -20°C), protected from light in amber vials, and ideally buffered to a slightly acidic pH (around 5.5-6.0).[3][10]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound After Extraction or Purification
Potential Cause Recommended Solution
pH Instability: The pH of the extraction solvent or chromatography mobile phase is too acidic or alkaline, causing hydrolysis.Maintain the pH of all solutions within a stable range, ideally between pH 5.0 and 6.5. Use buffered solutions (e.g., ammonium acetate) where appropriate.[3]
High Temperature: The sample was exposed to high temperatures during extraction steps like solvent evaporation.Perform all extraction and evaporation steps at low temperatures. Use a rotary evaporator with a temperature-controlled water bath set as low as feasible. Keep samples on ice whenever possible.
Microbial/Enzymatic Degradation: Contamination in the source material or solvents is breaking down the compound.Use sterile glassware, equipment, and high-purity or sterile-filtered solvents. If extracting from biological material, consider flash-freezing the source material immediately after collection to minimize enzymatic activity.[11]
Light Exposure: The sample was exposed to direct sunlight or strong laboratory light for extended periods.Protect the sample from light at all stages of the experiment by using amber glassware or by wrapping containers in aluminum foil.[10]
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram (HPLC, LC-MS)
Potential Cause Recommended Solution
On-Column or In-Vial Degradation: The compound is degrading in the autosampler or on the analytical column.Check the pH and composition of your mobile phase. Ensure the autosampler is temperature-controlled (set to a low temperature, e.g., 4°C). Limit the time samples spend in the autosampler before injection.
Sample Degradation During Preparation: The compound degraded between sample preparation and analysis.Minimize the time between preparing the sample and analyzing it. Ensure the diluent used for the sample is pH-controlled and that the sample is protected from light and kept cool.
Identification of Degradation Product: The new peak is likely the aglycone, (2R)-Pterosin B.If possible, run a (2R)-Pterosin B standard using the same method to confirm the identity of the new peak by comparing retention times.
Issue 3: Inconsistent or Poor Results in Biological Assays
Potential Cause Recommended Solution
Degradation in Assay Medium: The pH, temperature, or components of the cell culture or assay buffer are causing the compound to degrade over the incubation period.Perform a stability test of this compound in the specific assay medium under the exact experimental conditions (temperature, duration) without the biological system (e.g., cells, enzymes). Quantify the remaining this compound at different time points using HPLC or LC-MS.
Metabolism by Biological System: If using live cells or active enzymes, the compound may be actively metabolized, not just chemically degraded.This is a separate experimental question. To distinguish between chemical degradation and metabolism, include a control with a heat-inactivated biological system.

Quantitative Data on Stability

Direct quantitative data on the degradation kinetics of this compound is limited. However, data from the closely related and precursor compound, ptaquiloside (PTA), provides a useful proxy for understanding its stability profile. The primary degradation of PTA is through hydrolysis to Pterosin B (PTB).

Table 1: Half-life of Ptaquiloside (PTA) at Various pH and Temperature Conditions

Temperature (°C)pHHalf-life (days)Reference
8.04.7~47[5]
8.07.0~30[5]
8.08.2~6.5[5]
26.07.5~0.008 (11 minutes)[6]

This table illustrates the strong dependence of stability on both pH and temperature. Stability decreases significantly as the pH moves away from the optimal range and as the temperature increases.

Experimental Protocols

Protocol 1: Sample Stability Assessment

This protocol helps determine the stability of this compound in a specific solvent or buffer.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

  • Incubation Setup: Dilute the stock solution to the final experimental concentration in the test buffer/medium (e.g., PBS, cell culture medium). Aliquot the solution into multiple amber vials.

  • Time Points: Designate vials for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Store the vials under the exact experimental conditions (temperature, light exposure) you intend to use.

  • Analysis: At each time point, immediately quench any potential reaction by adding a strong solvent like ice-cold acetonitrile or by freezing the sample at -80°C. Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining percentage of this compound and the formation of (2R)-Pterosin B.

  • Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability profile under your specific conditions.

Protocol 2: Recommended Extraction and Sample Preparation

This protocol is based on methods developed for pterosins and pterosides and is designed to minimize degradation.[1]

  • Homogenization: If starting from a solid matrix (e.g., plant tissue, soil), homogenize the sample at low temperature, potentially under liquid nitrogen.

  • Extraction: Extract the homogenized sample with a suitable solvent (e.g., methanol/water mixture) buffered to a slightly acidic pH (e.g., with 0.1% formic acid). Perform this step on ice and protect from light.

  • Centrifugation: Centrifuge the extract at a low temperature (e.g., 4°C) to pellet solid debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by buffered water (pH ~5.5).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

    • Elute the this compound with a higher-percentage organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the elution solvent under a gentle stream of nitrogen at low temperature. Reconstitute the residue in the initial mobile phase for HPLC or LC-MS analysis. Store the final sample at 4°C in an amber autosampler vial.

Visualizations

cluster_factors Degradation Factors PterosideB This compound (Stable Glycoside) PterosinB (2R)-Pterosin B (Aglycone Degradation Product) PterosideB->PterosinB Degradation pH High/Low pH (Hydrolysis) Temp High Temperature (Accelerates Reaction) Light UV/Light Exposure (Provides Energy) Enzyme Enzymatic/Microbial Activity

Caption: Degradation pathway of this compound influenced by key environmental factors.

cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis A Prepare Stock Solution B Dilute in Test Medium A->B C Aliquot into Vials for Time Points (t=0, t=1, t=2...) B->C D Incubate under Experimental Conditions C->D E Quench Reaction / Freeze Sample at each Time Point D->E F Analyze by HPLC / LC-MS E->F G Plot % Remaining vs. Time F->G

Caption: Experimental workflow for assessing the stability of this compound.

start Sample (e.g., Plant Material) homogenize Homogenize at Low Temp (Protect from Light) start->homogenize extract Extract with Buffered Solvent (pH 5.5-6.5, on ice) homogenize->extract centrifuge Centrifuge at Low Temp (e.g., 4°C) extract->centrifuge spe SPE Cleanup (C18 Cartridge) centrifuge->spe evap Evaporate & Reconstitute in Mobile Phase spe->evap analyze Analyze by HPLC / LC-MS evap->analyze

References

Technical Support Center: Interpreting Complex NMR Spectra of Pterosin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of pterosin compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of this important class of sesquiterpenoids.

FAQs: Quick Solutions to Common Problems

Q1: My ¹H-NMR spectrum shows severe peak overlap in the aromatic and aliphatic regions. How can I resolve these signals?

A1: Peak overlap is a frequent challenge with pterosin compounds due to the presence of multiple aromatic and aliphatic protons in similar chemical environments. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Switching to a deuterated solvent with a different polarity (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential shifts in proton resonances, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often cause significant shifts in the signals of nearby protons due to anisotropic effects.[1]

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques.

    • COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, allowing you to trace out spin systems even when signals are crowded.[2][3]

    • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals based on the chemical shift of the carbon they are bonded to.[3][4]

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often leading to better resolution of crowded spectral regions.

Q2: I am having difficulty assigning the quaternary carbons in my pterosin analogue. Which NMR experiment is most suitable for this?

A2: The assignment of quaternary carbons, which do not have any directly attached protons, is a common problem. The best experiment for this is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[3][4] HMBC detects correlations between protons and carbons over two to three bonds. By observing correlations from known proton signals to a quaternary carbon, you can confidently assign its chemical shift. For example, the methyl protons on the indanone skeleton of a pterosin will show correlations to the adjacent quaternary carbons.

Q3: The hydroxyl (-OH) proton signal in my pterosin sample is very broad or not visible. How can I confirm its presence and position?

A3: Broad or disappearing hydroxyl signals are typically due to chemical exchange with trace amounts of water in the NMR solvent. To confirm the presence of an -OH group:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H-NMR spectrum. If the broad signal disappears, it confirms that it was an exchangeable proton, such as from a hydroxyl or amine group.[1]

  • Dry Solvent: Ensure you are using a fresh, dry deuterated solvent to minimize the amount of water, which can sharpen the -OH signal.

  • Low Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, sometimes resulting in a sharper -OH signal.

Q4: How can I differentiate between different pterosin isomers using NMR?

A4: Isomers of pterosins can often be distinguished by subtle differences in their NMR spectra:

  • ¹H Chemical Shifts: The spatial arrangement of substituents can lead to slight upfield or downfield shifts of nearby protons.

  • ¹H-¹H Coupling Constants (J-coupling): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship).[5] Differences in stereochemistry will result in different dihedral angles and therefore different coupling constants.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space correlations between protons that are close to each other, typically within 5 Å. This is a powerful tool for determining the relative stereochemistry of different parts of the molecule.

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio

Symptoms: The peaks in your spectrum are weak and difficult to distinguish from the baseline noise.

Possible Causes & Solutions:

CauseSolution
Low Sample Concentration Increase the concentration of your sample if possible. For very small sample quantities, use a cryoprobe or a micro-NMR tube.
Insufficient Number of Scans Increase the number of scans (transients) acquired. The signal-to-noise ratio increases with the square root of the number of scans.
Improper Pulse Width Ensure the 90° pulse width is correctly calibrated for your sample and the probe. An incorrect pulse width can lead to significant signal loss.
Poor Shimming Poor magnetic field homogeneity will broaden signals and reduce their height. Carefully shim the spectrometer on your sample before acquisition. For challenging samples, gradient shimming may be beneficial.
Problem 2: Broad or Distorted Peak Shapes

Symptoms: Instead of sharp, well-defined peaks, your spectrum shows broad or distorted lineshapes.

Possible Causes & Solutions:

CauseSolution
Poor Shimming This is the most common cause. Re-shim the spectrometer carefully.
Sample Aggregation Pterosin compounds may aggregate at higher concentrations, leading to broader lines. Acquire spectra at different concentrations to check for this effect. If peaks sharpen upon dilution, aggregation was likely the issue.
Presence of Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can try to remove them by passing your sample through a small plug of celite or silica gel.
Chemical or Conformational Exchange If parts of the pterosin molecule are undergoing exchange on the NMR timescale (e.g., ring flips, rotamer interconversion), this can lead to broad peaks. Acquiring spectra at different temperatures (both higher and lower) can help to either sharpen the signals or resolve the individual conformers.

Quantitative Data: Typical NMR Shifts for Pterosin Scaffolds

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common pterosin structures. Note that these values can be influenced by the specific substitution pattern and the solvent used.[6]

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Pterosin Skeletons in CDCl₃

ProtonPterosin A TypePterosin B TypePterosin Z Type
H-4~7.0-7.2 (s)~7.0-7.2 (s)~7.0-7.2 (s)
H-3~2.9-3.1 (m)~2.9-3.1 (m)~2.9-3.1 (m)
H-2~2.6-2.8 (m)~2.6-2.8 (m)~2.6-2.8 (m)
5-Me~2.3-2.5 (s)~2.3-2.5 (s)~2.3-2.5 (s)
7-Me~2.1-2.3 (s)~2.1-2.3 (s)~2.1-2.3 (s)
2-Me-~1.2-1.4 (d)-
6-CH₂CH₂OH~2.9 (t), ~3.8 (t)~2.9 (t), ~3.8 (t)-
6-CH₂Cl--~4.5 (s)
2-CH₂OH~3.6-3.8 (m)-~3.6-3.8 (m)

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Pterosin Skeletons in CDCl₃

CarbonPterosin A TypePterosin B TypePterosin Z Type
C-1 (C=O)~205-210~205-210~205-210
C-7a~155-160~155-160~155-160
C-4~130-135~130-135~130-135
C-5~138-142~138-142~138-142
C-6~135-140~135-140~135-140
C-7~128-132~128-132~128-132
C-3a~130-135~130-135~130-135
C-3~35-40~35-40~35-40
C-2~50-55~45-50~50-55
5-Me~15-20~15-20~15-20
7-Me~10-15~10-15~10-15
2-Me-~20-25-
6-CH₂CH₂OH~30, ~60~30, ~60-
6-CH₂Cl--~45-50
2-CH₂OH~65-70-~65-70

Experimental Protocols

Standard 1D ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 1-5 mg of the purified pterosin compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T1) is necessary.

    • Number of Scans: 8-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired FID, followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

General Protocol for 2D NMR (COSY, HSQC, HMBC):

  • Sample Preparation: A slightly more concentrated sample (5-10 mg) is often beneficial for 2D experiments to reduce acquisition time.

  • Spectrometer Setup: Lock and shim as for a 1D experiment.

  • Acquisition Parameters: Use standard pulse programs for COSY, HSQC, and HMBC experiments. Key parameters to consider are:

    • Spectral Widths (F1 and F2): Set appropriately to cover all proton and/or carbon signals.

    • Number of Increments (F1): Typically 128-512 increments.

    • Number of Scans per Increment: 2-16 scans, depending on concentration and desired signal-to-noise.

    • HMBC: The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).

  • Processing: Apply a 2D Fourier transform, followed by phase and baseline correction in both dimensions.

Visualized Workflows and Logic

experimental_workflow Workflow for Pterosin Structure Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR & DEPT H1_NMR->C13_NMR Fragments Identify Spin Systems & C-H Pairs (from COSY & HSQC) H1_NMR->Fragments C13_NMR->Fragments COSY Acquire ¹H-¹H COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC COSY->Fragments HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC HSQC->Fragments NOESY Acquire ¹H-¹H NOESY (optional) HMBC->NOESY Connectivity Connect Fragments (using HMBC) HMBC->Connectivity Stereochem Determine Stereochemistry (using NOESY & J-coupling) NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Experimental workflow for pterosin structure elucidation.

troubleshooting_logic Troubleshooting Overlapping Signals Start Overlapping Signals in ¹H NMR Change_Solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Change_Solvent Check_Resolution Are signals resolved? Change_Solvent->Check_Resolution Acquire_COSY Acquire ¹H-¹H COSY Check_Resolution->Acquire_COSY No Success Signals Assigned Check_Resolution->Success Yes Trace_Spins Trace Spin Systems Acquire_COSY->Trace_Spins Acquire_HSQC Acquire ¹H-¹³C HSQC Assign_Protons Assign Protons via Carbon Shifts Acquire_HSQC->Assign_Protons Trace_Spins->Acquire_HSQC Assign_Protons->Success Failure Consider Higher Field NMR Assign_Protons->Failure

Caption: Troubleshooting logic for overlapping ¹H NMR signals.

References

Avoiding common pitfalls in (2R)-Pteroside B quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying (2R)-Pteroside B.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound and its related compounds are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] UPLC-MS/MS (Ultra-Performance Liquid Chromatography) is also used for faster analysis.[3]

Q2: What are the typical matrices in which this compound is quantified?

A2: this compound is commonly quantified in various environmental and biological matrices, including bracken fern (Pteridium aquilinum) tissues (rhizomes, stems, fronds), soil, and water samples.[4]

Q3: How can I improve the extraction efficiency of this compound from complex samples?

A3: For solid samples like soil or plant material, a sequential extraction method can be effective. For instance, an initial extraction with 5 mM ammonium acetate can be used for related polar compounds, followed by an 80% methanol extraction for pterosin B.[2] For water samples, solid-phase extraction (SPE) is a common technique for cleanup and preconcentration.[2][3]

Q4: What are the critical factors for the stability of this compound during sample storage and analysis?

A4: The stability of pteroside compounds can be influenced by pH and temperature. For instance, buffering water samples to a pH of around 5.5 with ammonium acetate has been shown to significantly improve the integrity of related compounds during transport and storage.[3] It is generally recommended to store samples at low temperatures to minimize degradation.

Q5: How do I address matrix effects in my LC-MS/MS analysis of this compound?

A5: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS quantification.[5][6] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[5]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

  • Internal Standards: The use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, is crucial to correct for both extraction variability and matrix effects.

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column contamination or degradation. - Inappropriate mobile phase pH.[7]- Adjust the mobile phase pH; adding a small amount of acid (e.g., formic acid) can often improve peak shape for acidic compounds. - Use a guard column to protect the analytical column from contaminants. - If the column is old or has been used extensively with complex matrices, consider replacing it.
Poor Resolution - Inadequate separation between this compound and other components. - Suboptimal mobile phase composition or gradient. - Column aging.- Optimize the mobile phase gradient to increase the separation between peaks. - Ensure the column is in good condition and suitable for the analysis.
Retention Time Shift - Changes in mobile phase composition. - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a consistent temperature. - Monitor retention time with a quality control sample; significant shifts may indicate the need for a new column.
Ghost Peaks - Contamination in the HPLC system or mobile phase. - Carryover from a previous injection of a high-concentration sample.[7]- Flush the HPLC system with a strong solvent. - Prepare fresh mobile phase using high-purity solvents. - Inject a blank solvent run to check for carryover.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement - Co-eluting matrix components competing for ionization.[5][8]- Improve sample cleanup using SPE or other extraction techniques.[5] - Modify the chromatographic method to better separate the analyte from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for these effects.
Low Sensitivity - Poor ionization efficiency. - Suboptimal MS parameters. - Significant ion suppression.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Address potential ion suppression through improved sample preparation and chromatography.
Inconsistent Results - Variability in matrix effects between samples. - Instability of the analyte during analysis.- Employ a robust internal standard method. - Ensure consistent sample preparation across all samples and standards.

Quantitative Data Summary

Parameter HPLC-UV LC-MS/MS & UPLC-MS/MS Matrix Reference
Limit of Detection (LOD) Higher, in the µg/L rangeLower, ranging from 0.01-0.26 µg/L for pterosins and 0.08-0.26 µg/L for related glycosides.[1][9]Water, Soil, Plant[1][2][9]
Limit of Quantification (LOQ) Higher, in the µg/L rangeLower, around 4-8 ng/L in preconcentrated water samples.[3]Water, Soil, Plant[1][3][9]
Recovery 93.64% to 101.03% for pteroside BGenerally high, dependent on the extraction method.Bracken Fern[4]
Linear Range Wide, dependent on detector20-500 µg/L for pterosin B in one study.[1][9]Standard Solutions[1][9]

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC-UV

This protocol is a general guideline based on a published method for the analysis of pterosin B and pteroside B in various matrices.[4]

  • Sample Preparation (Solid-Phase Extraction for Water Samples):

    • Condition a 500 mg Supelco-SPE cartridge.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol is a general guideline based on a published method for the analysis of ptaquiloside and pterosin B in water samples.[3]

  • Sample Preparation:

    • For water samples, buffer with ammonium acetate to pH ~5.5.[3]

    • Perform solid-phase extraction for cleanup and preconcentration.

  • UPLC-MS/MS Conditions:

    • Column: A suitable reversed-phase UPLC column.

    • Mobile Phase: A gradient system, for example, using a buffer system with acetonitrile.

    • Flow Rate: Optimized for the UPLC column (e.g., 0.3-0.5 mL/min).

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Optimize MRM transitions (precursor ion > product ion) and collision energies for this compound and the internal standard.

  • Quantification:

    • Use an internal standard (e.g., a stable isotope-labeled analog if available, or a structurally similar compound like loganin, though it may not be suitable for sample preparation).[3]

    • Prepare matrix-matched calibration curves to correct for matrix effects.

    • Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Sample Collection (e.g., Soil, Water, Plant) extraction Extraction (e.g., Sequential, UAE) start->extraction cleanup Cleanup & Preconcentration (SPE) extraction->cleanup hplc HPLC / UPLC Separation cleanup->hplc ms MS/MS Detection (MRM) hplc->ms data Data Analysis & Quantification ms->data troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Inaccurate Quantification Results peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift ion_suppression Ion Suppression? start->ion_suppression sensitivity Low Sensitivity? start->sensitivity recovery Low Recovery? start->recovery stability Analyte Degradation? start->stability

References

Enhancing the bioavailability of (2R)-Pteroside B for pharmacological studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their pharmacological studies involving (2R)-Pteroside B. The focus is on addressing common challenges related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential pharmacological applications?

This compound is a pterosin-related glycoside that can be isolated from the rhizomes of the bracken fern, Pteridium aquilinum.[1][2] It belongs to the class of sesquiterpenoids.[1] Pharmacological studies have explored its potential for anti-diabetic and cytotoxic activities.[1][3][4]

Q2: I am observing low in vivo efficacy of this compound despite promising in vitro results. What could be the reason?

Low in vivo efficacy despite in vitro potency is often attributed to poor bioavailability.[5][6] For a compound like this compound, a natural glycoside, this could be due to several factors including poor solubility, low membrane permeability, and significant first-pass metabolism in the liver and intestines.[5][7] The glycosidic linkage can also influence its absorption characteristics.[5][8]

Q3: What are the general strategies to enhance the oral bioavailability of this compound?

Several formulation and co-administration strategies can be employed to improve the bioavailability of natural compounds like this compound. These include:

  • Use of Bioenhancers: Co-administration with natural compounds like piperine or quercetin can inhibit metabolic enzymes and efflux pumps, thereby increasing absorption.[9][10][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can enhance the solubility and absorption of lipophilic compounds.[12]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more absorbable prodrug that converts to the active form in the body.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations of this compound between subjects in animal studies. Poor aqueous solubility leading to erratic absorption. Significant and variable first-pass metabolism.1. Assess the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids). 2. Consider formulating with solubility enhancers such as cyclodextrins or as a solid dispersion. 3. Co-administer with a P-glycoprotein inhibitor like piperine to reduce efflux-mediated variability.[10]
Low apparent permeability of this compound in Caco-2 cell monolayer assays. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). The molecular size and polarity may not be optimal for passive diffusion.1. Perform bi-directional transport studies across Caco-2 monolayers to determine the efflux ratio. 2. If the efflux ratio is high (>2), repeat the permeability assay in the presence of a P-gp inhibitor. 3. Consider chemical modification to improve lipophilicity, but maintain a balance for aqueous solubility.
This compound appears unstable in simulated gastric fluid. The glycosidic bond may be susceptible to acidic hydrolysis.1. Evaluate the stability of the compound at different pH values mimicking the gastrointestinal tract. 2. If instability is confirmed, consider enteric-coated formulations to protect the compound from the acidic environment of the stomach.

Data on Hypothetical Bioavailability Enhancement Strategies

The following table summarizes hypothetical data for different formulation strategies aimed at enhancing the oral bioavailability of this compound, based on common outcomes for similar natural products.

Formulation Dosage (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)50150 ± 352.0600 ± 120100
+ Piperine (20 mg/kg)50350 ± 601.51800 ± 250300
SEDDS Formulation50600 ± 901.03600 ± 400600
Nanoparticle Formulation50750 ± 1101.04500 ± 550750

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is to assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B): The test compound (this compound) is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specified time points.

    • Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and samples are collected from the apical chamber to assess active efflux.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol is to determine the pharmacokinetic profile of this compound following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.

  • Drug Administration: A specific formulation of this compound (e.g., aqueous suspension, SEDDS formulation) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.

Visualizations

Signaling Pathway for Bioavailability Enhancement

cluster_formulation Formulation Strategies cluster_coadmin Co-administration SEDDS SEDDS Solubility Increased Solubility SEDDS->Solubility Nano Nanoparticles Nano->Solubility Complex Cyclodextrin Complexation Complex->Solubility Piperine Piperine Metabolism Decreased First-Pass Metabolism Piperine->Metabolism Quercetin Quercetin Quercetin->Metabolism Pteroside This compound (Oral Administration) Pteroside->SEDDS Formulated as Pteroside->Nano Formulated as Pteroside->Complex Formulated as Pteroside->Piperine Co-administered with Pteroside->Quercetin Co-administered with Permeability Increased Permeability Solubility->Permeability Bioavailability Enhanced Bioavailability Permeability->Bioavailability Metabolism->Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

Experimental Workflow for Bioavailability Assessment

start Start: this compound Formulation Development invitro In Vitro Screening (e.g., Caco-2 Permeability) start->invitro Test Formulations invivo In Vivo Pharmacokinetic Study (e.g., Rat Model) invitro->invivo Promising Candidates analysis Pharmacokinetic Data Analysis invivo->analysis decision Lead Formulation Selection analysis->decision decision->start Reformulate end Proceed to Pharmacological Studies decision->end Optimized Bioavailability

Caption: Workflow for selecting a formulation with enhanced bioavailability.

References

Validation & Comparative

Confirming the Absolute Configuration of (2R)-Pteroside B: A Comparative Guide to Stereochemical Determination

Author: BenchChem Technical Support Team. Date: November 2025

The absolute configuration of (2R)-Pteroside B, a naturally occurring sesquiterpenoid glycoside, has been unequivocally established through single-crystal X-ray diffraction analysis. This guide provides a comparative overview of this definitive method alongside other powerful techniques commonly employed for stereochemical elucidation in natural products, including circular dichroism spectroscopy, nuclear magnetic resonance spectroscopy, and stereoselective synthesis. Detailed experimental data and protocols are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and applying these methodologies.

Executive Summary

The three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical determinant of its biological activity. For this compound, isolated from bracken fern (Pteridium aquilinum), the definitive assignment of its stereochemistry was achieved through single-crystal X-ray diffraction.[1] This crystallographic analysis provided the first-ever crystal structures for pterosides, offering unambiguous proof of the (2R) configuration.[1] Supporting evidence and alternative approaches for stereochemical confirmation are provided by circular dichroism, which measures the differential absorption of polarized light, and nuclear magnetic resonance spectroscopy, which can probe the spatial relationships between atoms. Furthermore, the enantioselective synthesis of the aglycone, (2R)-pterosin B, offers a chemical correlation method to corroborate the assigned stereochemistry.[2][3]

Data Presentation: A Comparative Analysis of Methodologies

Methodology Key Experimental Data Advantages Limitations
Single-Crystal X-ray Diffraction Crystal system, space group, unit cell dimensions, atomic coordinates.Provides an unambiguous and definitive determination of the absolute configuration in the solid state.Requires a suitable single crystal of the compound, which can be challenging to obtain.
Circular Dichroism (CD) Spectroscopy Wavelengths of Cotton effects (positive/negative maxima/minima) and their corresponding molar ellipticity values.Highly sensitive to stereochemistry, requires small amounts of sample, and can be used for conformational analysis in solution.Does not directly provide the absolute configuration without comparison to a known standard or computational calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations.Provides detailed information about the relative configuration and conformation of the molecule in solution.Determination of absolute configuration often requires the use of chiral derivatizing agents or comparison with synthesized stereoisomers.
Stereoselective Synthesis Specific rotation of the synthesized compound compared to the natural product. Spectroscopic data (NMR, etc.) matching between synthetic and natural samples.Provides a chemical proof of the absolute configuration by constructing the molecule with a known stereochemistry.Can be a lengthy and complex process, requiring careful design and execution of the synthetic route.

Experimental Protocols

Single-Crystal X-ray Diffraction of this compound

Single crystals of this compound were obtained from a methanolic extract of the rhizomes of Pteridium aquilinum.[1]

Protocol:

  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation). Diffraction data are collected at a controlled temperature (e.g., 100 K) as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, including the absolute configuration.

A search for the specific crystallographic data (CCDC deposition number) for this compound was conducted but did not yield a publicly available deposition number in the Cambridge Crystallographic Data Centre.

Circular Dichroism (CD) Spectroscopy

Protocol:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent (e.g., methanol).

  • Data Acquisition: The CD spectrum is recorded using a spectropolarimeter over a specific wavelength range (e.g., 190-400 nm).

  • Data Processing: The raw data (ellipticity) is converted to molar ellipticity [θ] to allow for comparison with other compounds.

While the use of CD spectroscopy for the characterization of this compound is mentioned, the specific experimental spectrum and detailed protocol were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, MeOD).

  • Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the signals to specific protons and carbons in the molecule and to determine the relative stereochemistry and conformation.

Detailed ¹H and ¹³C NMR data for various pterosins and pterosides have been published, but a complete and assigned dataset specifically for this compound was not found in the searched literature.

Stereoselective Synthesis of (2R)-Pterosin B (Aglycone)

A concise, 7-step stereoselective synthesis of (2R)-pterosin B has been reported, confirming the absolute configuration of the aglycone part of this compound.[2][3]

Key Steps:

  • Suzuki-Miyaura Cross-Coupling: Introduction of the hydroxyethyl side chain onto a brominated indanone precursor.[3]

  • Asymmetric Methylation: Stereoselective introduction of the methyl group at the C-2 position using a chiral auxiliary (SAMP hydrazone).[3]

  • Removal of Chiral Auxiliary: Liberation of the final (2R)-pterosin B.[3]

The stereochemistry of the synthesized (2R)-pterosin B was confirmed by specific rotation and X-ray crystallography.[3]

A detailed protocol for the subsequent glycosylation to form this compound was not available in the reviewed literature.

Mandatory Visualization

experimental_workflow cluster_extraction Isolation from Natural Source cluster_analysis Stereochemical Analysis cluster_synthesis Synthetic Confirmation (Aglycone) Extraction Extraction from Pteridium aquilinum Isolation Chromatographic Isolation Extraction->Isolation Crude Extract Pteroside_B Pteroside_B Isolation->Pteroside_B This compound XRay Single-Crystal X-ray Diffraction Pteroside_B->XRay CD Circular Dichroism Spectroscopy Pteroside_B->CD NMR NMR Spectroscopy Pteroside_B->NMR Absolute_Config Absolute Configuration Confirmed XRay->Absolute_Config Starting_Materials Starting Materials Synthesis Stereoselective Synthesis Starting_Materials->Synthesis Pterosin_B (2R)-Pterosin B Synthesis->Pterosin_B Pterosin_B->Absolute_Config Corroboration

Figure 1. Workflow for the confirmation of the absolute configuration of this compound.

This diagram illustrates the parallel approaches to confirming the absolute configuration of this compound. The primary and definitive method is single-crystal X-ray diffraction performed on the isolated natural product. Spectroscopic methods like CD and NMR provide supporting data on the molecule's chiroptical properties and relative stereochemistry. Concurrently, stereoselective synthesis of the aglycone, (2R)-pterosin B, provides an independent chemical corroboration of the stereocenter.

References

A Comparative Analysis of (2R)-Pteroside B and (2S)-Pteroside A: Uncovering Stereospecific Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current literature reveals a notable scarcity of direct comparative studies on the biological activities of (2R)-Pteroside B and (2S)-Pteroside A. While both sesquiterpenoid glycosides have been isolated from various fern species, particularly from the genus Pteridium, their individual and comparative bioactivities remain largely unexplored. This guide synthesizes the available data, highlights the significant knowledge gaps, and proposes future research directions to elucidate the potential stereospecific effects of these natural compounds.

Introduction to this compound and (2S)-Pteroside A

This compound and (2S)-Pteroside A are stereoisomers, differing in the configuration at the C-2 position of the pterosin skeleton. These compounds are glycosides of Pterosin B and Pterosin A, respectively. While the bioactivity of their aglycones, particularly Pterosin A, has garnered some scientific attention for its potential anti-diabetic properties, the corresponding glycosides have been less investigated. Understanding the influence of stereochemistry on the biological activity of these molecules is crucial for any potential therapeutic development.

Comparative Biological Activity: A Landscape of Limited Data

Direct comparative studies investigating the bioactivities of this compound and (2S)-Pteroside A are exceptionally limited. The most definitive comparative data comes from a study assessing their potential as anti-diabetic agents.

Biological ActivityThis compound(2S)-Pteroside AReference
Anti-diabetic Activity (Intestinal Glucose Uptake) Inactive at 300 μMInactive at 300 μM[1][2][3][4][5]

This singular data point, while valuable, underscores the nascent stage of research into the comparative pharmacology of these two molecules. The lack of activity in this specific assay does not preclude other potential biological effects.

Potential Areas for Future Comparative Investigation

Based on the activities observed in structurally related pterosins and other terpenoids, several key areas warrant investigation for a comparative analysis of this compound and (2S)-Pteroside A.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic potential of other pterosin derivatives against various cancer cell lines. For instance, (2S,3S)-pterosin C derivatives have shown activity against human colorectal cancer cells (HCT116), and pterosin B has exhibited potent cytotoxicity against human leukemia (HL-60) cells.[6][7] This suggests that a comparative evaluation of the cytotoxic effects of this compound and (2S)-Pteroside A could be a fruitful area of research.

Anti-inflammatory Activity

While no specific studies on the anti-inflammatory properties of this compound and (2S)-Pteroside A exist, terpenoids as a class are well-known for their anti-inflammatory effects.[8][9][10][11][12] A comparative assessment of these two stereoisomers for their ability to modulate inflammatory pathways is a logical and promising avenue for future studies.

Signaling Pathways: A Matter of Speculation

Currently, there is no published research elucidating the specific signaling pathways modulated by either this compound or (2S)-Pteroside A. However, the established pathway for the aglycone Pterosin A in its anti-diabetic and cytoprotective roles involves the activation of AMP-activated protein kinase (AMPK).[13] It is plausible that the pteroside forms, if hydrolyzed in vivo to their aglycones, could exert their effects through a similar mechanism. Any future investigation into the bioactivity of these compounds should include an exploration of their impact on relevant signaling cascades.

cluster_cell Hypothetical Cellular Environment Pterosides This compound / (2S)-Pteroside A Hydrolysis In vivo Hydrolysis? Pterosides->Hydrolysis ? Pterosins Pterosin B / Pterosin A (Aglycones) Hydrolysis->Pterosins AMPK AMPK Pterosins->AMPK Activation (Speculative based on Pterosin A) Biological_Effect Potential Biological Effect (e.g., Glucose Uptake, Anti-inflammation) AMPK->Biological_Effect

Caption: Hypothetical activation pathway for Pterosides B and A.

Experimental Protocols: A Framework for Comparison

For researchers aiming to conduct a comparative analysis of this compound and (2S)-Pteroside A, the following experimental protocols, adapted from studies on related compounds, can serve as a methodological foundation.

Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, HL-60) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and, after 24 hours, treat with varying concentrations of this compound and (2S)-Pteroside A. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values for each compound.

Start Start: Seed Cancer Cells Treatment Treat with this compound, (2S)-Pteroside A, and Controls Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Add MTT and Incubate Incubation->MTT_Assay Solubilization Solubilize Formazan Crystals MTT_Assay->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End: Comparative Cytotoxicity Data Analysis->End

Caption: Workflow for comparative cytotoxicity assessment.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Seed cells in 96-well plates and pre-treat with various concentrations of this compound and (2S)-Pteroside A for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (excluding the negative control).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition relative to the LPS-treated control and determine the IC50 values for each compound.

Conclusion and Future Outlook

A systematic investigation into the cytotoxicity, anti-inflammatory effects, and other potential bioactivities of these two stereoisomers is essential. Such studies should be coupled with mechanistic explorations to identify their molecular targets and signaling pathways. Unraveling the stereochemistry-activity relationships of these natural products will not only advance our fundamental understanding of their pharmacology but also pave the way for their potential development as therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to address this significant knowledge gap in natural product chemistry and pharmacology.

References

(2R)-Pteroside B vs. Pterostilbene: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological effects of (2R)-Pteroside B and pterostilbene, focusing on experimental data to inform research and development. While extensive research has elucidated the multifaceted biological activities of pterostilbene, data on this compound is notably limited. This comparison, therefore, draws upon the available information for this compound and its aglycone, pterosin B, to provide a preliminary assessment against the well-documented profile of pterostilbene.

Introduction

Pterostilbene, a dimethylated analog of resveratrol, is a natural stilbenoid found in blueberries and grapes.[1] Its structural characteristics, particularly the presence of two methoxy groups, contribute to its higher bioavailability compared to resveratrol, leading to more potent biological activities.[2][3] Pterostilbene has been extensively studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][4][5]

This compound is a pterosin-related glycoside isolated from the rhizomes of ferns such as Pteridium aquilinum.[6] Pterosins are a class of sesquiterpenoids. The biological activities of this compound are not well-documented. However, its aglycone, pterosin B, has been the subject of some investigation, revealing potential therapeutic effects in cardiovascular and neurological contexts. It is important to note that the biological effects of a glycoside may differ significantly from its aglycone, as glycosylation can affect absorption, distribution, metabolism, and activity.

Comparative Data on Biological Effects

The following tables summarize the available quantitative data for the biological effects of pterostilbene and pterosin B (as a proxy for the aglycone of this compound). A significant data gap exists for this compound itself.

Antioxidant Effects

Pterostilbene is a potent antioxidant, and its activity has been quantified in various assays.[4] In contrast, there is no available data on the antioxidant activity of this compound or pterosin B from the reviewed literature.

Table 1: In Vitro Antioxidant Activity of Pterostilbene

AssayConcentration/DoseEffectReference
DPPH Radical Scavenging0.05 - 0.15 mMConcentration-dependent activity[4]
Ferric Reducing Antioxidant Power (FRAP)0.2 mM27.5 ± 3.62 mM AEAC[4]
ABTS Radical Cation Scavenging0.2 mM0.11 ± 0.001 mM AEAC[4]

Experimental Protocol: DPPH Radical Scavenging Assay The antioxidant activity of pterostilbene was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol was mixed with varying concentrations of pterostilbene (0.05, 0.1, 0.15, and 0.2 mM). The mixture was incubated in the dark at room temperature. The scavenging activity was measured by the decrease in absorbance at 517 nm, which indicates the reduction of the DPPH radical by the antioxidant.[4]

Anti-inflammatory Effects

Pterostilbene has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[7] Limited information is available for pterosin B, with one study indicating it can modulate microglial polarization, suggesting a potential role in neuroinflammation.

Table 2: Anti-inflammatory Effects of Pterostilbene

ModelTreatmentKey FindingsReference
HT-29 Human Colon Cancer Cells30 µM PterostilbeneInhibition of cytokine-induced iNOS and COX-2 protein expression[7]
Adjuvant-induced Arthritis in Rats30 mg/kg/day Pterostilbene (p.o.)Significant decrease in the number of neutrophils in the blood

Experimental Protocol: Western Blot for iNOS and COX-2 in HT-29 Cells HT-29 cells were treated with a cytokine mixture (TNF-α, IFN-γ, and LPS, each at 10 ng/ml) with or without 30 µM pterostilbene for 15 hours. Total cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against iNOS and COX-2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[7]

Anti-Cancer Effects

Pterostilbene exhibits anti-cancer activity against a variety of cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.[2] Pterosin B has also shown cytotoxic effects against human leukemia cells.

Table 3: Cytotoxic Effects of Pterostilbene and Pterosin B

CompoundCell LineIC50 ValueReference
PterostilbeneHCT116 (Colon Cancer)Lower than Resveratrol
PterostilbeneSW480 (Colon Cancer)Lower than Resveratrol
PterostilbeneHT-29 (Colon Cancer)Lower than Resveratrol
Pterosin BHL-60 (Human Leukemia)8.7 µg/mL

Experimental Protocol: MTT Assay for Cell Viability Human colon cancer cells (HCT116, SW480, HT-29) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of pterostilbene or resveratrol for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Neuroprotective Effects

Both pterostilbene and pterosin B have shown promise in neuroprotection, although through potentially different mechanisms. Pterostilbene's neuroprotective effects are often attributed to its antioxidant and anti-inflammatory properties.[2] Pterosin B has been shown to improve cognitive function in a mouse model of Alzheimer's disease by reducing β-amyloid deposition and modulating microglial polarization.

Table 4: Neuroprotective Effects of Pterosin B

ModelTreatmentKey FindingsReference
Mouse model of cognitive dysfunctionPterosin B (oral administration)Improved learning and memory, reduced β-amyloid deposition, promoted M2 microglial polarization

Experimental Protocol: Morris Water Maze To assess spatial learning and memory in a mouse model of cognitive dysfunction, the Morris water maze test was used. Mice were trained to find a hidden platform in a circular pool of water for a set number of days. After the training period, the platform was removed, and the time spent in the target quadrant and the number of platform crossings were recorded to evaluate memory retention. Pterosin B was administered orally to the treatment group throughout the experimental period.

Signaling Pathways and Mechanisms of Action

Pterostilbene

Pterostilbene influences a multitude of signaling pathways to exert its biological effects. Its anti-inflammatory action is partly mediated through the inhibition of the NF-κB and MAPK signaling pathways. Its anti-cancer effects involve the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation.

dot

pterostilbene_pathway cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-Cancer Effects Pterostilbene Pterostilbene NFkB NFkB Pterostilbene->NFkB inhibits MAPK MAPK Pterostilbene->MAPK inhibits Bcl2 Bcl-2 (anti-apoptotic) Pterostilbene->Bcl2 inhibits Bax Bax (pro-apoptotic) Pterostilbene->Bax activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines activates iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 activates MAPK->Inflammatory_Cytokines activates Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by pterostilbene.

This compound and Pterosin B

The mechanism of action for this compound is largely unknown. For its aglycone, pterosin B, studies have pointed towards the inhibition of Salt-Inducible Kinase 3 (SIK3) signaling and modulation of microglial polarization.

dot

pterosinB_pathway cluster_cardiovascular Cardioprotective Effects cluster_neuroprotection Neuroprotective Effects PterosinB Pterosin B Cardiomyocyte_Hypertrophy Cardiomyocyte_Hypertrophy PterosinB->Cardiomyocyte_Hypertrophy inhibits Microglia_M1 M1 Microglia (pro-inflammatory) PterosinB->Microglia_M1 inhibits Microglia_M2 M2 Microglia (anti-inflammatory) PterosinB->Microglia_M2 promotes Beta_Amyloid β-Amyloid Deposition PterosinB->Beta_Amyloid reduces AngII Angiotensin II AngII->Cardiomyocyte_Hypertrophy induces Cognitive_Function Cognitive_Function Microglia_M2->Cognitive_Function improves Beta_Amyloid->Cognitive_Function impairs

Caption: Proposed mechanisms of action for pterosin B.

Conclusion

Pterostilbene is a well-researched compound with established antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, supported by a growing body of experimental evidence. In contrast, the biological effects of this compound remain largely unexplored. The available data on its aglycone, pterosin B, suggest potential therapeutic applications in cardiovascular and neurodegenerative diseases, but these findings cannot be directly extrapolated to the glycoside.

This comparative guide highlights a significant knowledge gap regarding the bioactivity of this compound. Future research should focus on systematically evaluating the biological effects of this compound in vitro and in vivo to determine if it possesses a pharmacological profile comparable to or distinct from pterostilbene. Such studies are crucial for unlocking the potential therapeutic value of this natural compound. Researchers are encouraged to conduct head-to-head comparative studies to provide a clearer understanding of their relative potencies and mechanisms of action.

References

Unraveling the Biological Profile of (2R)-Pteroside B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-Pteroside B, a naturally occurring glycoside isolated from the bracken fern Pteridium aquilinum, has been a subject of scientific inquiry, particularly concerning its potential biological activities. This guide provides a comparative overview of the known biological profile of this compound and its aglycone, Pterosin B, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

While research on this compound is still emerging, studies on its aglycone, Pterosin B, have revealed a range of biological effects, including anti-inflammatory, anti-hypertrophic, and cytotoxic activities. Understanding the cross-reactivity and performance of this compound in various biological assays is crucial for evaluating its therapeutic potential. This guide summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound and its aglycone, Pterosin B, are limited. However, available data suggests that the glycosylation at the 2R position can significantly influence its biological effects.

One study directly comparing the anti-diabetic potential of this compound and Pterosin B in an intestinal glucose uptake assay found both compounds to be inactive at a concentration of 300 μM[1]. This suggests that for this particular biological endpoint, the glycoside and its aglycone exhibit similar inactivity.

In contrast, Pterosin B has demonstrated activity in several other assays where the activity of this compound has not yet been reported. For instance, Pterosin B has been identified as an inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator in cellular metabolism and inflammation[2]. It has also been shown to prevent chondrocyte and cardiomyocyte hypertrophy and exhibits cytotoxic effects against various cancer cell lines. The lack of data for this compound in these assays highlights a significant gap in our understanding of its pharmacological profile. The presence of the glucose moiety in this compound could potentially alter its cell permeability, target binding affinity, and metabolic stability compared to Pterosin B.

Below is a summary of the available quantitative data for Pterosin B and related pterosins. The absence of data for this compound in most assays is notable and underscores the need for further research.

CompoundAssay TypeCell Line/TargetIC50/Activity
This compound Intestinal Glucose UptakeNot specifiedInactive at 300 μM[1]
Pterosin B Intestinal Glucose UptakeNot specifiedInactive at 300 μM[1]
Pterosin BSIK3 InhibitionReporter AssaySIK3 signaling-specific inhibitor[2]
Pterosin BCytotoxicityHL-60 (Human Leukemia)IC50: 8.7 µg/mL[3]
(2R,3S)-Sulfated Pterosin CCytotoxicityAGS (Gastric Adenocarcinoma)IC50: 23.9 μM[4]
(2S,3S)-Sulfated Pterosin CCytotoxicityHT-29 (Colon Cancer)IC50: >100 μM[4]
Creticolactone ACytotoxicityHCT-116 (Colon Cancer)IC50: 22.4 μM[5]
13-hydroxy-2(R),3(R)-pterosin LCytotoxicityHCT-116 (Colon Cancer)IC50: 15.8 μM[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the context of pterosin research.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Angiotensin II-Induced Cardiomyocyte Hypertrophy Assay

This in vitro model is used to study the development of cardiac hypertrophy.

  • Cell Culture: Culture neonatal rat ventricular cardiomyocytes or H9c2 cells.

  • Induction of Hypertrophy: Induce hypertrophy by treating the cells with Angiotensin II (Ang II), typically at a concentration of 1 µM, for 48 hours.

  • Compound Treatment: Co-treat the cells with the test compound (e.g., Pterosin B) at various concentrations.

  • Assessment of Hypertrophy: Evaluate hypertrophic markers, such as:

    • Cell Size Measurement: Measure the cell surface area using microscopy and image analysis software.

    • Gene Expression Analysis: Quantify the mRNA levels of hypertrophic genes (e.g., ANP, BNP) using real-time PCR.

    • Protein Synthesis: Measure total protein content or the incorporation of radiolabeled amino acids.

Salt-Inducible Kinase 3 (SIK3) Inhibition Assay

This assay can be performed using a reporter-based system to screen for SIK3 inhibitors.

  • Cell Transfection: Co-transfect HEK293 cells with a SIK3 expression vector and a luciferase reporter plasmid containing a CREB-responsive element.

  • Compound Treatment: Treat the transfected cells with the test compound (e.g., Pterosin B) for a defined period (e.g., 24-48 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the SIK3-CREB signaling pathway.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound and related compounds.

G Hypothesized Experimental Workflow for Comparative Analysis cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison PterosideB This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) PterosideB->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO production) PterosideB->AntiInflammatory EnzymeInhibition Enzyme Inhibition Assay (e.g., SIK3) PterosideB->EnzymeInhibition Hypertrophy Hypertrophy Assay (e.g., Cardiomyocyte) PterosideB->Hypertrophy PterosinB Pterosin B (Aglycone) PterosinB->Cytotoxicity PterosinB->AntiInflammatory PterosinB->EnzymeInhibition PterosinB->Hypertrophy Alternative Alternative Compound Alternative->Cytotoxicity Alternative->AntiInflammatory Alternative->EnzymeInhibition Alternative->Hypertrophy IC50 IC50 / EC50 Determination Cytotoxicity->IC50 Pathway Signaling Pathway Analysis Cytotoxicity->Pathway AntiInflammatory->IC50 AntiInflammatory->Pathway EnzymeInhibition->IC50 EnzymeInhibition->Pathway Hypertrophy->IC50 Hypertrophy->Pathway Comparison Comparative Efficacy IC50->Comparison Pathway->Comparison

Caption: Workflow for comparing the biological activities of this compound.

The aglycone, Pterosin B, has been shown to inhibit SIK3, which in turn affects the CREB signaling pathway. This pathway is crucial for regulating gene expression involved in metabolism and inflammation.

G Simplified SIK3-CREB Signaling Pathway PterosinB Pterosin B SIK3 SIK3 PterosinB->SIK3 Inhibits CRTC2 CRTC2 SIK3->CRTC2 Phosphorylates (Inhibits) CREB CREB CRTC2->CREB Co-activates GeneExpression Target Gene Expression (e.g., Gluconeogenesis, Inflammation) CREB->GeneExpression Promotes

Caption: Pterosin B inhibits SIK3, affecting CREB-mediated gene expression.

References

Is (2R)-Pteroside B more effective than resveratrol for specific applications?

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available data: Direct comparative studies on the efficacy of (2R)-Pteroside B versus resveratrol are not available in the current scientific literature. Research on this compound is limited, with one study indicating its inactivity in an anti-diabetic assay. However, a related compound, pterosin B, has shown cytotoxic effects against leukemia cells.

Given the lack of direct data for this compound, this guide will provide a comprehensive comparison between resveratrol and a structurally related, more bioavailable analog, pterostilbene . Pterostilbene's enhanced pharmacokinetic profile and potent biological activities offer valuable insights into how structural modifications of resveratrol can influence efficacy. This comparison can serve as a valuable reference for researchers interested in the potential of stilbenoid compounds.

Resveratrol vs. Pterostilbene: A Head-to-Head Comparison

This section details the comparative performance of resveratrol and pterostilbene across various biological parameters, supported by experimental data.

Data Presentation

The following tables summarize the quantitative data comparing the bioavailability and in vitro efficacy of resveratrol and pterostilbene.

Table 1: Bioavailability and Pharmacokinetics

ParameterResveratrolPterostilbeneReference
Oral Bioavailability~20%~80%[1][2][3][4]
Half-life~14 minutesSignificantly longer than resveratrol[4]
Intracellular Levels (in colon cancer cells)Lower2-4 fold higher[5]

Table 2: In Vitro Efficacy in Human Colon Cancer Cells

Cell LineParameterResveratrolPterostilbeneReference
HT-29IC50 (µM)~65~15[6]
HCT-116IC50 (µM)~40~15[6]
Caco-2IC50 (µM)>100~50[6]
All three cell linesColony Formation InhibitionLess PotentMore Potent[5][6]

Table 3: Apoptosis Induction in Human Colon Cancer Cells

ParameterResveratrolPterostilbeneReference
Annexin V Positive CellsLower inductionHigher induction[5][7]
Cleaved Caspase-3 LevelsLower inductionHigher induction[5][7]
Cleaved PARP LevelsLower inductionHigher induction[5][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative studies between resveratrol and pterostilbene.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human colon cancer cells (e.g., HT-29, HCT-116, Caco-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of resveratrol or pterostilbene (typically ranging from 1 to 100 µM) and incubated for 24 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined[8][9][10][11].

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded into 6-well plates.

  • Treatment: Cells are treated with different concentrations of resveratrol or pterostilbene for a specified period (e.g., 24 hours).

  • Incubation: The treatment medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation. The medium is changed every 2-3 days.

  • Fixation and Staining: Colonies are washed with PBS, fixed with a solution of methanol and acetic acid (3:1), and then stained with a 0.5% crystal violet solution.

  • Colony Counting: The number of colonies (typically defined as clusters of ≥50 cells) in each well is counted either manually or using imaging software[12][13][14][15].

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with resveratrol or pterostilbene at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[16][17][18][19][20].

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with resveratrol or pterostilbene, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins such as cleaved caspase-3, PARP, Bax, and Bcl-2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system[21][22].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by resveratrol and pterostilbene, as well as a typical experimental workflow for comparing their cytotoxic effects.

Resveratrol_Signaling_Pathways cluster_cancer Anti-Cancer Effects Resveratrol Resveratrol PI3K_Akt PI3K_Akt Resveratrol->PI3K_Akt Wnt_beta_catenin Wnt_beta_catenin Resveratrol->Wnt_beta_catenin STAT3 STAT3 Resveratrol->STAT3 NFkB NFkB Resveratrol->NFkB SIRT1 SIRT1 Resveratrol->SIRT1 mTOR mTOR PI3K_Akt->mTOR Apoptosis Apoptosis SIRT1->Apoptosis

Caption: Key signaling pathways modulated by resveratrol in cancer cells.

Pterostilbene_Signaling_Pathways cluster_cancer_effects Potent Anti-Cancer Effects Pterostilbene Pterostilbene PI3K_Akt_mTOR PI3K_Akt_mTOR Pterostilbene->PI3K_Akt_mTOR MAPK MAPK Pterostilbene->MAPK NFkB_pathway NFkB_pathway Pterostilbene->NFkB_pathway Caspase_Activation Caspase_Activation Pterostilbene->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Pterostilbene's impact on major cancer-related signaling pathways.

Experimental_Workflow cluster_assays Comparative Assays start Start: Cancer Cell Culture treatment Treatment with Resveratrol or Pterostilbene start->treatment viability Cell Viability (MTT) treatment->viability colony Colony Formation treatment->colony apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western data_analysis Data Analysis and Comparison viability->data_analysis colony->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing the cytotoxicity of resveratrol and pterostilbene.

References

Head-to-head comparison of different extraction methods for (2R)-Pteroside B.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of various extraction methods for (2R)-Pteroside B, a norsesquiterpene glycoside found in plants such as bracken fern (Pteridium aquilinum). While direct comparative studies on this compound are limited, this guide leverages data from the extraction of structurally similar compounds, such as other glycosides and flavonoids, to provide a detailed overview of the potential efficacy of each technique.

The methods evaluated include traditional techniques like Maceration and Soxhlet extraction, alongside modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The comparison focuses on key performance indicators including extraction yield, efficiency, solvent consumption, and processing time.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method depends on various factors, including the stability of the target compound, the desired yield and purity, and considerations of cost, time, and environmental impact. The following table summarizes the key aspects of each method for the extraction of polar compounds like this compound.

FeatureMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Soaking the plant material in a solvent to allow the compound of interest to diffuse out.Continuous extraction with a cycling solvent, driven by heat.Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.Use of microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.Use of a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.
Typical Solvents Ethanol, Methanol, Water, Ethyl Acetate.[1][2][3]Ethanol, Methanol, Hexane.Ethanol, Methanol, Acetone, Water.[4]Ethanol, Methanol, Water.[5][6]Supercritical CO2, often with a polar co-solvent like ethanol or methanol.[7][8]
Extraction Time Hours to days (e.g., 6-48 hours).[2]6-24 hours.10-60 minutes.[9][10]Seconds to minutes (e.g., 30 seconds - 40 minutes).[11][12]30-120 minutes.[8]
Temperature Room temperature.[13]Boiling point of the solvent.Typically controlled, can be near room temperature (e.g., 20-75°C).[4][10]Higher temperatures (e.g., 50-100°C), but for a shorter duration.[6]Mild temperatures (e.g., 40-60°C).[8][14]
Extraction Yield Generally lower.Generally higher than maceration.High, often better than maceration and Soxhlet.[10]High, often superior to conventional methods.[11][12][15]High and selective.[7][16]
Solvent Consumption High.Moderate, due to solvent recycling.Low to moderate.Low.[11]Low, CO2 is recycled.
Advantages Simple, low cost, suitable for thermolabile compounds.[17]High extraction efficiency, automated.Fast, efficient, reduced solvent and energy consumption.[9][18]Very fast, high yield, low solvent use, energy efficient.[11][12]High selectivity, solvent-free product, mild extraction temperatures.[7]
Disadvantages Time-consuming, large solvent volume, potentially low yield.[19]Requires high temperatures which can degrade thermolabile compounds, lengthy process.Specialized equipment needed, potential for free radical formation.Requires specialized equipment, potential for localized overheating.High initial equipment cost, may require a co-solvent for polar compounds.[7]

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization for the specific plant material and desired purity of this compound.

Maceration

Maceration is a simple and straightforward extraction method that involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Preparation of Plant Material: The dried and powdered plant material (e.g., rhizomes of Pteridium aquilinum) is weighed.

  • Soaking: The powdered material is placed in a sealed container with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[3]

  • Extraction: The mixture is left at room temperature for a defined period (e.g., 24 to 48 hours), with occasional agitation to enhance diffusion.[2][3]

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the extract, often under reduced pressure, to yield the crude extract containing this compound.

Maceration_Workflow A Powdered Plant Material B Add Solvent (e.g., 80% Ethanol) A->B C Macerate at Room Temperature (24-48h with agitation) B->C D Filter to Separate Extract C->D E Evaporate Solvent D->E F Crude Extract E->F

Maceration Experimental Workflow
Soxhlet Extraction

Soxhlet extraction allows for continuous extraction with a fresh supply of solvent, which is recycled through the process.

Protocol:

  • Preparation: A known amount of dried, powdered plant material is placed in a thimble.

  • Assembly: The thimble is placed in the Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., methanol).

  • Extraction: The solvent is heated to its boiling point. The vapor travels to the condenser, where it cools and drips into the thimble, immersing the plant material. Once the extractor is full, the solvent containing the extracted compounds siphons back into the flask. This cycle is repeated for several hours (e.g., 6-12 hours).

  • Concentration: After extraction, the solvent in the flask is evaporated to yield the crude extract.

Soxhlet_Extraction_Workflow A Powdered Plant Material in Thimble B Place in Soxhlet Extractor A->B C Heat Solvent in Flask B->C D Solvent Vapor Rises to Condenser C->D E Condensed Solvent Drips onto Sample D->E F Siphon back to Flask when Full E->F G Repeat Cycle (6-12h) F->G G->C H Evaporate Solvent from Flask G->H I Crude Extract H->I

Soxhlet Extraction Experimental Workflow
Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to accelerate the extraction process.

Protocol:

  • Mixing: The powdered plant material is mixed with a suitable solvent (e.g., 57% ethanol) in a flask at a specific liquid-to-solid ratio (e.g., 34:1 mL/g).[20]

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is sonicated for a specific time (e.g., 46 minutes) and at a controlled temperature (e.g., 74°C).[20]

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Concentration: The solvent is removed from the extract to obtain the crude product.

UAE_Workflow A Powdered Plant Material B Mix with Solvent A->B C Ultrasonic Treatment (e.g., 46 min, 74°C) B->C D Centrifuge/Filter C->D E Collect Supernatant D->E F Evaporate Solvent E->F G Crude Extract F->G

Ultrasound-Assisted Extraction Workflow
Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Protocol:

  • Mixing: The powdered plant material is mixed with a solvent (e.g., 38% methanol) in a microwave-safe vessel at a specific solid-to-solvent ratio (e.g., 1:35 g/mL).[12]

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a set power (e.g., 350 W) and for a specific duration (e.g., 38 minutes).[12]

  • Cooling and Filtration: The vessel is cooled, and the extract is separated from the solid residue by filtration.

  • Concentration: The solvent is evaporated to yield the crude extract.

MAE_Workflow A Powdered Plant Material B Mix with Solvent in Microwave Vessel A->B C Microwave Irradiation (e.g., 350W, 38 min) B->C D Cool and Filter C->D E Collect Filtrate D->E F Evaporate Solvent E->F G Crude Extract F->G

Microwave-Assisted Extraction Workflow
Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

Protocol:

  • Loading: The powdered plant material is loaded into the extraction vessel.

  • Pressurization and Heating: The system is pressurized and heated to bring the CO2 to its supercritical state (e.g., 250 bar and 60°C).[8] A polar co-solvent like methanol or ethanol may be added to enhance the extraction of polar compounds.[8]

  • Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the this compound.

  • Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compound to precipitate.

  • Collection: The crude extract is collected from the separator. The CO2 can be recycled back into the system.

SFE_Workflow A Powdered Plant Material in Extraction Vessel D Pass Supercritical Fluid through Vessel A->D B Pump Liquid CO2 and Co-solvent C Heat and Pressurize to Supercritical State (e.g., 60°C, 250 bar) B->C C->D E Depressurize in Separator D->E F CO2 becomes Gas, Extract Precipitates E->F G Collect Crude Extract F->G H Recycle CO2 F->H H->B

Supercritical Fluid Extraction Workflow

Conclusion

For the extraction of this compound, modern methods such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages over traditional methods like maceration and Soxhlet extraction in terms of speed, efficiency, and lower solvent consumption. Supercritical Fluid Extraction stands out for its high selectivity and the production of a solvent-free extract, though it requires a higher initial investment. The choice of the optimal extraction method will ultimately depend on the specific requirements of the research or production goals, balancing factors such as yield, purity, cost, and environmental impact. Further optimization of the parameters for each method is recommended to achieve the best results for this compound extraction from its natural source.

References

Replicating Published Findings on the Bioactivity of (2R)-Pteroside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of published findings is paramount. This guide provides a comprehensive comparison of the reported bioactivity of (2R)-Pteroside B, with a focus on its neuroprotective and anti-inflammatory effects. The data presented is collated from published studies to aid in the replication and extension of these findings.

Comparative Bioactivity Data

The following tables summarize the key quantitative findings on the bioactivity of this compound and related pterosin compounds.

Table 1: Neuroprotective Effects of Pterosin Sesquiterpenoids Against Glutamate Excitotoxicity [1]

Compound/TreatmentConcentrationCell Viability (%)Intracellular Calcium Overload (%)Cellular ROS Elimination (%)
Control-1001000
Glutamate-43.8107.4Not Reported
Pterosin BNot Specified10595.4736.55

Table 2: Effect of Pterosin B on NRF2/KEAP1 Signaling Pathway Protein Expression [1]

ProteinFold Change (vs. Control)p-value
NRF22.860.0006
HO-14.240.0012
KEAP1-2.50.0107

Table 3: Anti-inflammatory Activity of Pterosin B in LPS-Induced Inflammation [1]

TreatmentCell Survival (%)p-value
Control100-
LPS46.75-
LPS + Pterosin B58.50.0114

Experimental Protocols

Detailed methodologies are crucial for replicating experimental outcomes. The following are protocols derived from the cited literature for key bioactivity assays.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity[1]
  • Cell Culture: Primary neuronal cells or a suitable neuronal cell line (e.g., HT22) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Induction of Excitotoxicity: Cells are exposed to a predetermined concentration of glutamate to induce excitotoxicity.

  • Treatment: this compound or other test compounds are added to the cell culture medium at various concentrations, typically before or concurrently with the glutamate challenge.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT).

    • Cells are incubated to allow for the formation of formazan crystals.

    • The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Measurement of Intracellular Calcium and ROS: Fluorescent probes (e.g., Fluo-4 AM for calcium, DCFH-DA for ROS) are used to quantify intracellular calcium levels and reactive oxygen species, respectively, using fluorescence microscopy or flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins[1]
  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., NRF2, HO-1, KEAP1) overnight at 4°C.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Anti-inflammatory Assay in LPS-Stimulated Cells[1]
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are used.

  • Inflammation Induction: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Test compounds are added to the culture medium before or with the LPS stimulation.

  • Assessment of Cell Survival: Cell viability is measured using the MTT assay as described previously to determine the protective effect of the compound against LPS-induced cell death.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows associated with the bioactivity of this compound.

G Experimental Workflow for Neuroprotection Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HT22) glutamate Induce Excitotoxicity (Glutamate) cell_culture->glutamate pteroside_b Treat with This compound cell_culture->pteroside_b mtt MTT Assay (Cell Viability) glutamate->mtt calcium_ros Fluorescence Assay (Calcium & ROS) glutamate->calcium_ros western_blot Western Blot (Protein Expression) glutamate->western_blot pteroside_b->mtt pteroside_b->calcium_ros pteroside_b->western_blot

Caption: Workflow for assessing the neuroprotective effects of this compound.

G Proposed Neuroprotective Signaling Pathway of Pterosin B cluster_stress cluster_compound cluster_pathway cluster_outcome glutamate Glutamate Excitotoxicity ros_ca ROS & Ca2+ Overload glutamate->ros_ca induces pterosin_b Pterosin B keap1 KEAP1 pterosin_b->keap1 down-regulates nrf2 NRF2 pterosin_b->nrf2 up-regulates mitochondria Mitochondrial Function pterosin_b->mitochondria restores keap1->nrf2 inhibits ho1 HO-1 nrf2->ho1 activates neuroprotection Neuroprotection ho1->neuroprotection promotes mitochondria->ros_ca reduces ros_ca->neuroprotection G Pterosin B Action on Gluconeogenesis Signaling pterosin_b Pterosin B rora_src2 RORα-SRC2 Complex pterosin_b->rora_src2 targets g6pc G6pc Gene Expression pterosin_b->g6pc represses (with cAMP) coq Coenzyme Q pterosin_b->coq impairs cycle rora_src2->g6pc regulates oxphos Mitochondrial OXPHOS coq->oxphos is part of camp cAMP Signaling camp->g6pc initiates

References

Safety Operating Guide

Proper Disposal of (2R)-Pteroside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This document provides a comprehensive, step-by-step guide for the proper disposal of (2R)-Pteroside B, a pterosin-associated glycoside.

Key Safety and Handling Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known hazards of the related compound Pterosin B, which should be considered as potential hazards for this compound.

Hazard ClassificationPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.

Experimental Protocols for Safe Disposal

The following protocols outline the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles or a face shield to protect the eyes.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A laboratory coat to prevent skin contact.

  • In cases of handling fine powders or the potential for aerosol generation, a dust mask or respirator is recommended.

2. Waste Segregation and Collection:

Proper segregation of chemical waste is critical to prevent unintended reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound solid in a clearly labeled, sealed container suitable for hazardous chemical waste.

    • Do not mix with other incompatible waste streams.

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container should be appropriate for the solvent used.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be treated as hazardous waste.

    • Collect these materials in a designated, sealed plastic bag or container.

3. Storage of Chemical Waste:

  • Store all waste containers containing this compound in a designated, well-ventilated, and secure chemical waste storage area.

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company.

  • Provide the disposal company with all available information on the compound's potential hazards.

  • Adhere to all local, state, and federal regulations concerning hazardous waste disposal.

5. Spill Management:

In the event of a spill of this compound:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and increase ventilation to the area.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as contaminated waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused/Expired Product) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) waste_type->contaminated_materials Contaminated Items collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_contaminated Collect in a Labeled, Sealed Waste Bag/Container contaminated_materials->collect_contaminated storage Store in a Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Disposal by a Certified Hazardous Waste Company storage->disposal

Personal protective equipment for handling (2R)-Pteroside B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2R)-Pteroside B in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development. Given the limited specific safety data available for this compound, a related compound, Pterosin B, is used as a reference for hazard assessment, and a conservative approach to personal protective equipment (PPE) is recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in ensuring laboratory safety and should be based on a thorough risk assessment of the planned procedures.[5][6] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection Level Required PPE Typical Operations
Standard Laboratory Practice (Level D Equivalent) - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves- Handling sealed containers- Transporting the compound within the lab
Handling of Solid Compound (Level C Equivalent) - Full-face shield or safety goggles- Chemical-resistant gloves (e.g., nitrile)- Long-sleeved lab coat or disposable gown- Use of a chemical fume hood or ventilated enclosure- Weighing and aliquoting the solid compound- Preparing solutions
Potential for Aerosolization or Spills (Level B Respiratory Protection) - NIOSH-approved respirator (e.g., N95 or higher)- Chemical-resistant suit or apron over lab coat- Double gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Large-scale solution preparation- Procedures with a high risk of aerosol generation- Spill cleanup

Note: The selection of PPE is task-specific. Always consult your institution's safety guidelines and conduct a risk assessment before beginning any new procedure.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize exposure and environmental impact. The following workflow outlines the key steps from receiving the compound to its final disposal.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container receive->inspect Visually check for damage store Store in Designated Area inspect->store If intact ppe Don Appropriate PPE store->ppe weigh Weigh in Ventilated Enclosure ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate_equipment Decontaminate Equipment experiment->decontaminate_equipment waste_solid Collect Solid Waste decontaminate_equipment->waste_solid waste_liquid Collect Liquid Waste decontaminate_equipment->waste_liquid dispose Dispose via Chemical Waste Program waste_solid->dispose waste_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

1. Preparation of a Stock Solution (Example)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Ventilated enclosure (e.g., chemical fume hood)

    • Appropriate glassware (e.g., volumetric flask)

    • Micropipettes

    • Vortex mixer

  • Procedure:

    • Don the appropriate PPE as outlined in the "Handling of Solid Compound" section of the table above.

    • Perform all manipulations of the solid compound within a certified chemical fume hood or other suitable ventilated enclosure.

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh the desired amount of this compound.

    • Record the exact weight.

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a portion of the DMSO to the flask, ensuring not to fill to the graduation mark.

    • Gently swirl or vortex the flask to dissolve the compound completely.

    • Once dissolved, add DMSO to the graduation mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under appropriate conditions as recommended by the supplier.

2. Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • For Small Spills of Solid Material:

    • Evacuate the immediate area.

    • Don PPE as described for "Potential for Aerosolization or Spills."

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the paper towels with a suitable solvent (e.g., water or ethanol) to wet the powder.

    • Carefully wipe up the material, working from the outside of the spill inwards.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • For Spills of Solutions:

    • Evacuate the immediate area.

    • Don appropriate PPE.

    • Contain the spill with absorbent materials (e.g., spill pads or vermiculite).

    • Absorb the liquid.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

3. Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Includes contaminated gloves, weighing paper, paper towels, and any excess solid compound.

    • Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused stock solutions and experimental solutions.

    • Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-Pteroside B
Reactant of Route 2
Reactant of Route 2
(2R)-Pteroside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.